8-Methylsulfinyloctyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-8-methylsulfinyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRXKWOQVFKZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430802 | |
| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-81-0, 31456-68-5 | |
| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hirsutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide to its Natural Origins, Abundance, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a promising bioactive compound for researchers, scientists, and drug development professionals. This document details its primary natural sources, quantitative abundance, experimental protocols for its analysis, and key signaling pathways it modulates.
Natural Sources and Abundance
This compound is a naturally occurring isothiocyanate primarily found in cruciferous vegetables of the Brassicaceae family. The most significant dietary source of this compound is watercress (Nasturtium officinale). The isothiocyanate itself is formed from its precursor glucosinolate, 8-(methylsulfinyl)octyl glucosinolate (also known as glucohirsutin), through enzymatic hydrolysis by myrosinase upon plant tissue disruption.
Quantitative analysis of the precursor glucosinolate in watercress provides an estimate of the potential yield of 8-MSOO-ITC. The abundance of this precursor can vary depending on the plant's growth conditions, harvest time, and processing methods.
| Plant Source | Compound | Part of Plant | Abundance |
| Watercress (Nasturtium officinale) | 8-(Methylsulfinyl)octyl Glucosinolate (Glucohirsutin) | Herb | 42.79 ± 0.49 mg/100 g DW[1] |
Table 1: Quantitative Abundance of this compound Precursor in Natural Sources. DW = Dry Weight.
Experimental Protocols
The extraction and quantification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methodologies for the analysis of isothiocyanates from plant matrices.
Glucosinolate Extraction from Watercress
This protocol focuses on the extraction of the precursor glucosinolates.
-
Sample Preparation: Freeze-dry fresh watercress samples (flowers, leaves, or stems) and grind them into a fine powder.
-
Extraction:
-
Mix one gram of the powdered sample with 100 mL of 70% (v/v) aqueous methanol.
-
Heat the suspension at 80°C for 30 minutes.
-
Sonicate the mixture for an additional 30 minutes at room temperature.
-
Centrifuge the extract at 3000 x g for 20 minutes.
-
Dilute the supernatant with UPLC-grade water (1:10 dilution).
-
Filter the diluted solution through a 0.22 µm syringe filter before analysis.[2]
-
-
Analysis: The filtered extract is then ready for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the glucosinolates present.
Isothiocyanate Extraction and Quantification
This protocol describes the enzymatic conversion of glucosinolates to isothiocyanates and their subsequent extraction.
-
Enzymatic Hydrolysis:
-
Dissolve five grams of the powdered watercress sample in 350 mL of phosphate-buffered saline (PBS) at pH 7.0, containing 0.5 mmol of ascorbic acid.
-
Heat the suspension at 37°C and stir vigorously for 2 hours to facilitate the enzymatic action of myrosinase.
-
-
Extraction:
-
Derivatization (Optional but Recommended): Due to the volatility and instability of isothiocyanates, a derivatization step can be employed to convert them into more stable and ionizable thiourea (B124793) derivatives by reacting the extract with an ammonia (B1221849) solution.[2]
-
Analysis: The resulting extract (or the derivatized sample) is then concentrated and analyzed using UPLC-MS/MS for the identification and quantification of this compound.
Signaling Pathway Modulation
This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 8-MSOO-ITC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
In addition to the Nrf2 pathway, 8-MSOO-ITC has been found to modulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which are involved in inflammation and immune responses.[4][5][6]
Visualizations
References
- 1. Phytochemical and Biological Activity Studies on Nasturtium officinale (Watercress) Microshoot Cultures Grown in RITA® Temporary Immersion Systems [mdpi.com]
- 2. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) [frontiersin.org]
- 4. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
- 6. deepdyve.com [deepdyve.com]
An In-depth Technical Guide on the Biological Activity of 8-Methylsulfinyloctyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of 8-MSOO-ITC's mechanisms of action, focusing on its anti-inflammatory, antioxidant, and chemopreventive properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts. The intricate signaling pathways modulated by 8-MSOO-ITC, including the Nrf2, MAPK, JAK/STAT, and NLRP3 inflammasome pathways, are elucidated through structured data and visual diagrams.
Introduction
Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[1][2] Among the diverse range of ITCs, this compound (8-MSOO-ITC) has emerged as a compound of interest due to its significant biological effects.[3][4] Found in vegetables like watercress, 8-MSOO-ITC contributes to their characteristic pungent flavor and has been associated with various health benefits, including cancer prevention.[1][3]
This guide delves into the core biological activities of 8-MSOO-ITC, providing a technical resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development. We will explore its molecular mechanisms, supported by quantitative data and detailed experimental methodologies, to provide a thorough understanding of its potential as a therapeutic agent.
Anti-inflammatory Activity
8-MSOO-ITC exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Enzymes
In inflammatory responses, the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a hallmark. Studies have shown that 8-MSOO-ITC can effectively suppress the expression and production of these inflammatory markers.
Table 1: Quantitative Data on the Anti-inflammatory Effects of 8-MSOO-ITC
| Biological Effect | Cell Line/Model | Treatment Conditions | Quantitative Measurement | Reference |
| Inhibition of p38 Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 6.25 µM and 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in p38 phosphorylation at both concentrations. | [3] |
| Inhibition of JNK Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in JNK phosphorylation. | [3] |
| Inhibition of ERK Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in ERK phosphorylation. | [3] |
Modulation of Inflammatory Signaling Pathways
8-MSOO-ITC exerts its anti-inflammatory effects by targeting multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome pathways.
The MAPK pathway, comprising kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. As indicated in Table 1, (R)-8-OITC has been shown to reduce the phosphorylation of p38, JNK, and ERK in LPS-activated macrophages, thereby dampening the inflammatory cascade.[3]
Figure 1: Inhibition of the MAPK signaling pathway by 8-MSOO-ITC.
The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation. (R)-8-OITC has been found to modulate this pathway in LPS-induced immunoinflammatory responses in murine peritoneal macrophages.[4]
Figure 2: Modulation of the JAK/STAT signaling pathway by 8-MSOO-ITC.
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. (R)-8-OITC has been shown to modulate the canonical and non-canonical pathways of the inflammasome in LPS-stimulated macrophages.[4]
Figure 3: Inhibition of the NLRP3 inflammasome pathway by 8-MSOO-ITC.
Antioxidant and Chemopreventive Activities
8-MSOO-ITC is a potent inducer of phase II detoxification enzymes, which play a critical role in protecting cells from oxidative stress and carcinogens. This activity is primarily mediated through the activation of the Nrf2 signaling pathway.
Induction of Phase II Enzymes
Phase II enzymes, such as Quinone Reductase (QR) and Glutathione S-transferases (GSTs), are crucial for detoxifying electrophiles and reactive oxygen species (ROS). 8-MSOO-ITC has been identified as a potent inducer of these protective enzymes.
Table 2: Induction of Quinone Reductase by 8-MSOO-ITC
| Cell Line | Treatment | Quantitative Measurement | Reference |
| Murine hepatoma Hepa 1c1c7 cells | 0.5 µM 8-methylsulfinyloctyl ITC | Two-fold induction in Quinone Reductase (QR) activity | [3] |
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and ROS, including ITCs, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. (R)-8-OITC has been shown to modulate the expression of Nrf2 in LPS-stimulated murine peritoneal macrophages.[4]
Figure 4: Activation of the Nrf2 signaling pathway by 8-MSOO-ITC.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of 8-MSOO-ITC.
Cell Culture and Macrophage Stimulation
-
Cell Line: Murine peritoneal macrophages or RAW 264.7 macrophage cell line.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL for a specified duration (e.g., 18-24 hours).
-
8-MSOO-ITC Treatment: Cells are pre-treated with various concentrations of 8-MSOO-ITC for a short period (e.g., 30 minutes to 1 hour) before LPS stimulation.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, Nrf2, COX-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are often normalized to a loading control like β-actin or GAPDH.
Figure 5: General workflow for Western blot analysis.
Quinone Reductase (QR) Activity Assay
-
Cell Line: Murine hepatoma Hepa 1c1c7 cells are commonly used for this assay.
-
Treatment: Cells are treated with various concentrations of 8-MSOO-ITC for a specified period (e.g., 48 hours).
-
Cell Lysis: Cells are lysed, and the cytosolic fraction is collected.
-
Assay Principle: The QR activity is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., menadione (B1676200) or dichloroindophenol) in the presence of NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at a specific wavelength (e.g., 340 nm), is proportional to the QR activity.
-
Data Analysis: The specific activity of QR is calculated and expressed as nmol of substrate reduced per minute per mg of protein. The fold induction is determined by comparing the activity in treated cells to that in control cells.
Conclusion
This compound demonstrates a remarkable range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPK, JAK/STAT, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent. The quantitative data presented in this guide highlight its potency as an inducer of phase II enzymes and an inhibitor of inflammatory responses. The detailed experimental protocols provide a foundation for researchers to further explore the mechanisms of action and therapeutic applications of 8-MSOO-ITC. Continued investigation into its pharmacokinetics, bioavailability, and efficacy in in vivo models is warranted to fully realize its potential in drug development and preventive medicine.
References
- 1. lktlabs.com [lktlabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate in Watercress (Nasturtium officinale)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a bioactive compound found in watercress (Nasturtium officinale) that has garnered significant interest for its potential health benefits. Derived from the hydrolysis of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), 8-MSO-ITC is a potent inducer of phase II detoxification enzymes, exhibits anti-inflammatory properties, and contributes to the antioxidant capacity of this cruciferous vegetable. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, biological activities, and underlying molecular mechanisms of 8-MSO-ITC. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, along with a compilation of quantitative data to facilitate further research and development.
Introduction
Watercress (Nasturtium officinale) is a rich source of various phytochemicals, among which isothiocyanates (ITCs) are particularly prominent for their biological activities. While phenethyl isothiocyanate (PEITC) is the most abundant ITC in watercress, other ITCs, such as this compound (8-MSO-ITC), have been identified as highly potent bioactive molecules.[1][2][3] 8-MSO-ITC is formed when the plant tissue is disrupted, allowing the enzyme myrosinase to hydrolyze the parent glucosinolate, 8-methylsulfinyloctyl glucosinolate.[1] This guide focuses on the technical aspects of 8-MSO-ITC, providing in-depth information for researchers in the fields of nutrition, pharmacology, and drug discovery.
Chemical Properties of this compound
8-MSO-ITC is an organosulfur compound characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one end and an isothiocyanate group at the other. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NOS₂ | [4][5][6][7] |
| Molecular Weight | 233.4 g/mol | [4][5][6][8] |
| IUPAC Name | 1-isothiocyanato-8-methylsulfinyloctane | [4][6] |
| CAS Number | 75272-81-0 | [4] |
| Appearance | Light yellow to yellow liquid | [7] |
Biosynthesis of 8-Methylsulfinyloctyl Glucosinolate
The precursor to 8-MSO-ITC, 8-methylsulfinyloctyl glucosinolate, is synthesized in watercress through a multi-step pathway originating from the amino acid methionine. The biosynthesis can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[1][7][9]
-
Chain Elongation: Methionine undergoes several cycles of chain elongation, where a methylene (B1212753) group is added in each cycle. This process involves a series of enzymatic reactions catalyzed by branched-chain amino acid aminotransferase (BCAT), methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH).[4][6][8][10][11][12] For 8-methylsulfinyloctyl glucosinolate, this cycle is repeated to extend the carbon chain.
-
Core Glucosinolate Structure Formation: The chain-elongated amino acid is then converted into the core glucosinolate structure. This involves the action of several enzymes, including cytochromes P450 (CYP79 and CYP83 families), glutathione (B108866) S-transferases (GSTs), a C-S lyase (SUR1), and UDP-glucosyltransferases (UGTs).[13]
-
Side-Chain Modification: The final step involves modification of the side chain, in this case, the oxidation of the methylthio group to a methylsulfinyl group, leading to the formation of 8-methylsulfinyloctyl glucosinolate.
Biological Activities and Mechanisms of Action
Chemoprevention via Induction of Phase II Enzymes
A primary mechanism of the chemopreventive effects of 8-MSO-ITC is the induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR).[1][2][14] These enzymes play a crucial role in protecting cells from carcinogens and oxidative stress by catalyzing the detoxification of electrophiles and reactive oxygen species. 8-MSO-ITC has been shown to be a more potent inducer of QR than the more abundant PEITC found in watercress.[10][14]
Quantitative Data on Quinone Reductase Induction:
| Compound | Concentration for 2-fold QR Induction (µM) | Cell Line | Source |
| 8-Methylsulfinyloctyl ITC | 0.5 | Murine Hepatoma Hepa 1c1c7 | [1][2][10][14] |
| 7-Methylsulfinylheptyl ITC | 0.2 | Murine Hepatoma Hepa 1c1c7 | [1][10][14] |
| Phenethyl ITC (PEITC) | 5.0 | Murine Hepatoma Hepa 1c1c7 | [10][14] |
The induction of these protective enzymes is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Anti-inflammatory and Antioxidant Effects
8-MSO-ITC also exhibits anti-inflammatory and antioxidant properties. It has been shown to impair COX-2-mediated inflammatory responses in LPS-stimulated primary macrophages.[7][15] A study on (R)-8-methylsulfinyloctyl isothiocyanate demonstrated its ability to inhibit the production of pro-inflammatory cytokines and intracellular reactive oxygen species (ROS).[16] This was associated with the modulation of the Nrf2, MAPKs (p38, JNK, and ERK), and JAK/STAT signaling pathways.[16]
Dose-Response Data for Anti-inflammatory Effects of (R)-8-OITC:
| Concentration (µM) | Effect on Cell Viability | Effect on NO and ROS production | Source |
| 1.6 - 12.5 | Unaffected (≥80% viability) | Significant decrease | [17] |
| >12.5 | Reduced cell viability | - | [17] |
Quantitative Data on 8-Methylsulfinyloctyl Glucosinolate in Watercress
The concentration of 8-methylsulfinyloctyl glucosinolate (glucohirsutin), the precursor of 8-MSO-ITC, can vary depending on growing conditions.
| Light Treatment (Photoperiod - PPFD) | Glucohirsutin Concentration (% of total glucosinolates) | Source |
| 12 h — 266 µmol·m⁻²·s⁻¹ | 1.1 | [18] |
| 16 h — 200 µmol·m⁻²·s⁻¹ | 1.1 | [18] |
| 20 h — 160 µmol·m⁻²·s⁻¹ | 1.1 | [18] |
| 24 h — 133 µmol·m⁻²·s⁻¹ | 1.1 | [18] |
Experimental Protocols
Extraction of 8-MSO-ITC from Watercress
This protocol is adapted from methodologies described for the extraction of isothiocyanates from cruciferous vegetables.[2][15][19]
Methodology:
-
Sample Preparation: Freeze-dry fresh watercress and grind it into a fine powder.
-
Homogenization: Suspend the powdered watercress in a phosphate-buffered saline (PBS) solution containing a catalytic amount of ascorbic acid to prevent degradation.
-
Enzymatic Hydrolysis: Incubate the suspension at 37°C for 2 hours with stirring to facilitate the complete hydrolysis of 8-methylsulfinyloctyl glucosinolate by endogenous myrosinase.
-
Solvent Extraction: Perform a liquid-liquid extraction of the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., acetonitrile) for subsequent analysis.
Quinone Reductase (QR) Induction Assay
This assay is based on the widely used method employing the murine hepatoma Hepa 1c1c7 cell line.[2][20][21][22][23]
Methodology:
-
Cell Culture: Culture Hepa 1c1c7 cells in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-MSO-ITC (and appropriate controls) for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a digitonin-containing lysis buffer.
-
QR Activity Measurement: Determine the QR activity in the cell lysates by measuring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT) in the presence of an NADPH-generating system. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to normalize the QR activity.
-
Data Analysis: Express the QR induction as the fold change in specific activity compared to the vehicle-treated control cells.
LC-MS/MS Analysis of 8-MSO-ITC and its Metabolites
This protocol outlines a general approach for the analysis of 8-MSO-ITC and its urinary N-acetylcysteine (NAC) conjugates.[2][24][25][26][27]
Methodology:
-
Sample Preparation:
-
Plant Extracts: Use the reconstituted extract from the protocol described in section 6.1.
-
Urine Samples: Centrifuge the urine sample to remove particulates. The supernatant can often be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Gradient: A typical gradient might start with a low percentage of acetonitrile, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For identification, use full scan and product ion scan modes on a high-resolution mass spectrometer (e.g., Q-TOF).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8-MSO-ITC and its NAC conjugate need to be determined using authentic standards.
-
Conclusion
This compound is a significant bioactive compound in watercress with potent chemopreventive and anti-inflammatory properties. Its mechanism of action, primarily through the induction of the Nrf2 signaling pathway, makes it a compelling target for further research in nutrition and drug development. The data and protocols presented in this guide offer a solid foundation for scientists to explore the full potential of this promising natural product. Further studies are warranted to investigate its efficacy in vivo and to explore its potential therapeutic applications.
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana: recombinant expression and characterization of methylthioalkylmalate synthase, the condensing enzyme of the chain-elongation cycle - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Glucosinolate biosynthesis: demonstration and characterization of the condensing enzyme of the chain elongation cycle in Eruca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Induction of quinone reductase by allylisothiocyanate (AITC) and the N-acetylcysteine conjugate of AITC in Hepa1c1c7 mouse hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of quinone reductase activity by stilbene analogs in mouse Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tmiclinode.com [tmiclinode.com]
- 25. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. archipel.uqam.ca [archipel.uqam.ca]
mechanism of action of 8-Methylsulfinyloctyl isothiocyanate
An In-depth Technical Guide on the Core Mechanism of Action of 8-Methylsulfinyloctyl Isothiocyanate
Introduction
This compound (8-MSOO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates upon plant tissue disruption. 8-MSOO-ITC has garnered significant scientific interest for its potent biological activities, including chemopreventive and anti-inflammatory properties. This document provides a detailed examination of the molecular mechanisms that underpin the action of 8-MSOO-ITC, focusing on its interaction with key cellular signaling pathways.
Core Mechanisms of Action
The biological effects of 8-MSOO-ITC are multifaceted, primarily revolving around three interconnected mechanisms: the induction of phase II detoxification enzymes, the attenuation of inflammatory responses, and the induction of apoptosis.
Induction of Phase II Detoxification Enzymes via the Keap1-Nrf2 Pathway
A primary mechanism of action for 8-MSOO-ITC is the potent induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR) and glutathione (B108866) S-transferases (GSTs).[1][2] These enzymes play a crucial role in protecting cells from carcinogenic and xenobiotic insults by enhancing their detoxification and excretion.[1]
The induction of these cytoprotective genes is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]
8-MSOO-ITC, being an electrophilic compound, is believed to react with reactive cysteine sensors on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[4][5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of phase II enzymes and other antioxidant proteins.
Data Presentation: Induction of Quinone Reductase (QR)
Studies comparing various isothiocyanates from watercress have shown 8-MSOO-ITC to be a significantly more potent inducer of phase II enzymes than the more volatile β-phenylethyl isothiocyanate (PEITC).[2]
| Compound | Concentration for Two-Fold QR Induction (in Hepa 1c1c7 cells) | Source |
| 8-Methylsulfinyloctyl ITC (8-MSOO-ITC) | 0.5 µM | [2] |
| 7-Methylsulfinylheptyl ITC | 0.2 µM | [2] |
| β-phenylethyl isothiocyanate (PEITC) | 5.0 µM | [2] |
Attenuation of Inflammatory Responses
8-MSOO-ITC demonstrates significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory cascade.[6][7] It has been shown to inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).[6]
The mechanisms for this effect include the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6.[7] This inhibitory action is mediated through the modulation of several signaling pathways, including the Nrf2 pathway (which has inherent anti-inflammatory functions), Mitogen-Activated Protein Kinases (MAPKs like p38, JNK, and ERK), and the JAK/STAT pathway.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is an organosulfur compound belonging to the isothiocyanate (ITC) family.[1] Found in cruciferous vegetables such as watercress (Nasturtium officinale), 8-MSO-ITC is gaining attention for its potential therapeutic properties, particularly its potent anti-inflammatory and antioxidant effects.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of 8-MSO-ITC's anti-inflammatory mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved. The information is primarily based on studies conducted on the (R)-enantiomer of 8-MSO-ITC, referred to as (R)-8-OITC, in ex vivo models of inflammation.[2]
Core Mechanism of Action
(R)-8-Methylsulfinyloctyl isothiocyanate exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. In preclinical models using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), (R)-8-OITC has been shown to act through a dual mechanism: the upregulation of the antioxidant Nrf2 pathway and the downregulation of pro-inflammatory cascades, including NF-κB, MAPKs, and JAK/STAT signaling.[2][3] This multifaceted approach allows it to effectively reduce the production of a wide range of inflammatory mediators.[2]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the key findings on the effects of (R)-8-OITC on LPS-stimulated murine peritoneal macrophages. The data is primarily derived from the work of Alcarranza et al., 2023, published in Food & Function.[2][4]
Table 1: Effect of (R)-8-OITC on Pro-inflammatory Mediators
| Parameter Measured | Model System | Treatment Concentrations | Observed Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| Reactive Oxygen Species (ROS) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| iNOS Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant downregulation (***p < 0.001) | [2] |
| COX-2 Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease | [2][3] |
| mPGES-1 Protein Expression | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2][3] |
Table 2: Effect of (R)-8-OITC on Pro-inflammatory Cytokine Production
| Cytokine | Model System | Treatment Concentrations | Observed Effect | Reference |
| Interleukin-1β (IL-1β) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| Interleukin-6 (IL-6) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| Interleukin-17 (IL-17) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |
| Interleukin-18 (IL-18) | LPS-stimulated murine peritoneal macrophages | Not specified | Significant reduction | [2][3] |
Table 3: Effect of (R)-8-OITC on Key Signaling Pathways
| Signaling Pathway/Protein | Model System | Treatment Concentrations | Observed Effect | Reference |
| Nrf2 Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant upregulation | [2] |
| JAK2 Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2] |
| STAT3 Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2] |
| p38 MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |
| JNK MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |
| ERK MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways influenced by 8-MSO-ITC and a typical experimental workflow for its evaluation.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: Dual anti-inflammatory mechanism of 8-MSO-ITC.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of 8-MSO-ITC's anti-inflammatory properties.
Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.
-
Materials:
-
Mice (e.g., Swiss albino)
-
Sterile 3% Thioglycollate medium
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Syringes (1 mL, 5 mL) and needles (23G, 25G)
-
Sterile surgical instruments
-
50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Tissue culture plates (e.g., 24-well)
-
-
Procedure:
-
Inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse.
-
After 4-5 days, euthanize the mice using a humane, approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Position the mouse on its back and sterilize the abdomen with 70% ethanol.
-
Make a small incision through the skin of the lower abdomen and peel the skin back to expose the intact peritoneal wall.
-
Using a 25G needle, inject 5 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge the macrophages.
-
Carefully aspirate the peritoneal fluid (lavage) using a 23G needle and place it into a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability (e.g., using Trypan Blue).
-
Seed the cells into tissue culture plates at the desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate).
-
Incubate at 37°C in a 5% CO₂ atmosphere for 2-4 hours to allow macrophages to adhere.
-
After incubation, wash the wells gently with warm PBS to remove non-adherent cells.
-
Add fresh complete RPMI-1640 medium and incubate overnight before treatment.
-
LPS-Induced Inflammation Assay
This protocol details the in vitro stimulation of macrophages to induce an inflammatory response.
-
Procedure:
-
Following the initial overnight incubation, remove the culture medium from the adherent macrophages.
-
Add fresh medium containing various concentrations of (R)-8-OITC (e.g., 6.25 µM and 12.5 µM) or vehicle control (e.g., DMSO).
-
Incubate for a pre-treatment period (e.g., 30 minutes) at 37°C and 5% CO₂.
-
Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate for the desired stimulation period (e.g., 18-24 hours).
-
After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Quantification of Cytokines by ELISA
This protocol describes a sandwich ELISA for measuring cytokine concentrations in the culture supernatant.
-
Materials:
-
96-well high-binding ELISA plates
-
Cytokine-specific capture antibody
-
Recombinant cytokine standard
-
Biotinylated cytokine-specific detection antibody
-
Avidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, Assay diluent, and Wash buffer
-
Plate reader
-
-
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times.
-
Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at RT.
-
Wash the plate 4 times.
-
Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1 hour at RT.
-
Wash the plate 4 times.
-
Add Avidin-HRP conjugate. Incubate for 30 minutes at RT in the dark.
-
Wash the plate 5-7 times.
-
Add TMB substrate and incubate until a color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate cytokine concentrations by interpolating from the standard curve.
-
Western Blot Analysis for Protein Expression
This protocol is for determining the expression levels of proteins such as iNOS, COX-2, Nrf2, and phosphorylated forms of MAPKs and STATs.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cultured macrophages with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 15-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at RT.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
-
Intracellular ROS Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
DCFH-DA probe
-
HBSS or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
After the LPS stimulation period, wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of ROS produced.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties in preclinical models. Its ability to upregulate the Nrf2-mediated antioxidant response while simultaneously inhibiting multiple pro-inflammatory pathways, including NF-κB, MAPKs, and JAK/STAT, makes it a compelling candidate for further investigation. The data presented herein highlights its efficacy in reducing key inflammatory mediators and cytokines. The provided protocols offer a robust framework for researchers to further explore the therapeutic potential of 8-MSO-ITC in the context of immuno-inflammatory pathologies. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Multivariate Analysis of Cytokine Responses Identifies Distinctive Sensitivities to Lipopolysaccharide in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
An In-depth Technical Guide on the Antibacterial Effects of 8-Methylsulfinyloctyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information regarding the antibacterial properties of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). It is important to note that while this compound is recognized for its anti-inflammatory and chemopreventive effects, detailed and specific quantitative data on its antibacterial activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of bacteria, are not extensively available in the public domain. Consequently, this guide also draws upon data from structurally related isothiocyanates (ITCs) to provide a comprehensive overview of the potential antibacterial mechanisms and experimental methodologies.
Introduction to this compound
This compound is a naturally occurring organosulfur compound found in cruciferous vegetables, notably in watercress (Nasturtium officinale). It belongs to the isothiocyanate class of compounds, which are derived from the enzymatic hydrolysis of glucosinolates. While 8-MSO-ITC has been a subject of research for its role in cancer prevention and its anti-inflammatory properties, its potential as an antibacterial agent is also acknowledged, though less characterized. This guide aims to consolidate the existing knowledge and provide a framework for future research into its specific antibacterial applications.
Antibacterial Activity of Isothiocyanates: A Comparative Overview
Isothiocyanates as a chemical class are well-documented for their broad-spectrum antimicrobial activity. The electrophilic nature of the -N=C=S group is central to their biological function, allowing for covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of proteins.
While specific data for 8-MSO-ITC is scarce, a study on its close homolog, 6-methylsulfinylhexyl isothiocyanate, demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus[1][2]. Furthermore, studies on other aliphatic and aromatic isothiocyanates provide a basis for understanding the potential efficacy of 8-MSO-ITC. A quantitative structure-activity relationship (QSAR) study indicated that the x-(methylsulfinyl)alkyl (MSITC) subclass of ITCs is among the most active[3].
For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for some common isothiocyanates against various bacterial strains.
Table 1: Comparative Antibacterial Activity of Various Isothiocyanates
| Isothiocyanate | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 59 | >100 | [4] |
| Staphylococcus aureus | 100 | >1000 | [5] | |
| Listeria monocytogenes | 100 | >1000 | [5] | |
| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | 2.9 - 110 | Not specified | [5] |
| Campylobacter jejuni | 1.25 - 5 | Not specified | [4] | |
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 100 | >1000 | [5] |
| Escherichia coli | 100 | 1000 | [5] | |
| Sulforaphane (SFN) | Helicobacter pylori | 2 (median) | Not specified | [4] |
| x-(methylsulfonyl)alkyl ITCs | Bacillus cereus | ≤ 25 | 12.5 - 50 | [3] |
Putative Mechanisms of Antibacterial Action
The antibacterial action of isothiocyanates is believed to be multifactorial. The primary mechanisms are inferred to be applicable to 8-MSO-ITC, given its characteristic functional group.
Disruption of Bacterial Cell Membrane Integrity
Isothiocyanates can interact with bacterial cell membranes, leading to a loss of integrity and subsequent leakage of intracellular components. This is thought to occur through the reaction of the isothiocyanate group with amine and thiol groups of membrane proteins and phospholipids. This disruption can lead to a dissipation of the proton motive force and ultimately, cell death.
Inhibition of Essential Bacterial Enzymes
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues in bacterial enzymes. This covalent modification can lead to the inactivation of enzymes that are critical for various metabolic pathways, including cellular respiration and DNA replication.
Induction of Oxidative Stress
Some studies suggest that isothiocyanates can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
The following diagram illustrates the proposed general mechanisms of antibacterial action for isothiocyanates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 6-Methylsulfinylhexyl isothiocyanate and its homologues as food-originated compounds with antibacterial activity against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Chemopreventive Potential of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale).[1][2] Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates.[3] This process occurs when the plant tissue is disrupted, for instance, by chewing or cutting, which allows the myrosinase enzyme to come into contact with glucosinolates.[4] While compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC) from watercress have been extensively studied, 8-MSO-ITC is emerging as a particularly potent agent in cancer chemoprevention.[5][6]
Chemoprevention involves the use of natural or synthetic agents to suppress, reverse, or prevent the development of cancer.[7] Isothiocyanates act at multiple stages of carcinogenesis through several interconnected mechanisms, including the modulation of carcinogen-metabolizing enzymes, induction of apoptosis (programmed cell death), inhibition of inflammation, and epigenetic regulation.[1][3][8] This document provides a comprehensive technical overview of the current scientific understanding of 8-MSO-ITC's chemopreventive potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Chemoprevention by 8-MSO-ITC
The anticancer effects of 8-MSO-ITC are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
Potent Induction of Phase II Detoxification Enzymes via Nrf2 Activation
A primary defense mechanism against chemical carcinogenesis is the body's ability to detoxify and eliminate carcinogens. This is largely mediated by Phase I and Phase II biotransformation enzymes.[1][3]
-
Phase I Enzymes (e.g., cytochrome P450s) often activate pro-carcinogens into their ultimate carcinogenic forms.[7]
-
Phase II Enzymes (e.g., Quinone Reductase [QR], Glutathione S-transferases [GSTs]) conjugate these activated carcinogens with endogenous ligands, making them more water-soluble and facilitating their excretion from the body.[1][5]
8-MSO-ITC is a powerful inducer of Phase II enzymes.[1][5] This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10]
Mechanism of Nrf2 Activation: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates like 8-MSO-ITC are electrophilic and can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding Phase II enzymes and other antioxidant proteins, thereby initiating their transcription.[9][11]
Anti-inflammatory Effects via Inhibition of the NF-κB Pathway
Chronic inflammation is a well-established driver of cancer development and progression. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] 8-MSO-ITC has been shown to impair inflammatory responses in macrophages.[14]
Mechanism of NF-κB Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[16] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.[17] Isothiocyanates can inhibit this pathway at multiple levels, including preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.[12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[14][18] There is also evidence of crosstalk where Nrf2 activation can negatively regulate the NF-κB pathway.[19]
Induction of Apoptosis
Apoptosis is a crucial process for eliminating genetically damaged or malignant cells, thereby preventing tumor growth.[20] Many chemopreventive agents, including various ITCs, exert their effects by inducing apoptosis in cancer cells.[4][21] The general mechanism for ITCs involves the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3), ultimately leading to cell death.[21][22] While specific studies detailing this mechanism for 8-MSO-ITC are emerging, it is a well-established property of the isothiocyanate class.[20][23]
Histone Deacetylase (HDAC) Inhibition
Epigenetic alterations, which change gene expression without altering the DNA sequence, are fundamental to cancer development. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription.[24][25] In many cancers, HDACs are overactive, silencing critical tumor suppressor genes like p21.[6] Several ITCs, notably sulforaphane, have been identified as HDAC inhibitors.[6][26] By inhibiting HDACs, ITCs can restore the expression of these silenced genes, leading to cell cycle arrest and apoptosis. This represents another plausible, though less directly studied, chemopreventive mechanism for 8-MSO-ITC.[27]
Quantitative Data Presentation
The efficacy of 8-MSO-ITC, particularly in comparison to other well-known isothiocyanates, has been quantified in cell-based assays.
Table 1: Potency of Isothiocyanates in Inducing Phase II Enzymes
This table summarizes the concentration of various ITCs required to achieve a two-fold induction of Quinone Reductase (QR) activity in murine hepatoma Hepa 1c1c7 cells, a standard model for assessing Phase II enzyme induction.[1][5] Lower values indicate higher potency.
| Isothiocyanate (ITC) | Source | Concentration for 2-fold QR Induction (µM) | Relative Potency vs. PEITC |
| 8-Methylsulfinyloctyl ITC | Watercress | 0.5 | 10x |
| 7-Methylsulfinylheptyl ITC | Watercress | 0.2 | 25x |
| Phenethyl ITC (PEITC) | Watercress | 5.0 | 1x (Reference) |
Data sourced from Rose et al., Carcinogenesis, 2000.[1][5]
Table 2: Anti-inflammatory Activity of 8-MSO-ITC
This table presents data on the inhibition of key inflammatory mediators by 8-MSO-ITC in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
| Inflammatory Mediator | 8-MSO-ITC Concentration (µM) | % Inhibition |
| Nitric Oxide (NO) | 1 - 10 | Dose-dependent suppression |
| Prostaglandin E2 (PGE2) | 1 - 10 | Dose-dependent suppression |
Data interpretation based on MedChemExpress and InvivoChem product descriptions referencing studies on RAW 264.7 macrophages.[14][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the bioactivity of 8-MSO-ITC.
Protocol 1: Quinone Reductase (QR) Induction Assay
This assay measures the ability of a compound to induce the activity of the phase II enzyme Quinone Reductase in cultured cells.[1][9]
-
Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of 8-MSO-ITC (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for an additional 48 hours.
-
Cell Lysis: The medium is removed, and cells are lysed by adding a digitonin (B1670571) solution and incubating for 10 minutes.
-
Activity Measurement: The cell lysate is transferred to a new 96-well plate containing the assay reaction mixture (Tris-HCl buffer, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, MTT dye, and menadione).
-
Data Analysis: The rate of MTT reduction is measured spectrophotometrically at 610 nm. A parallel plate is used to determine total protein concentration (e.g., using a crystal violet assay) to normalize the QR activity. The concentration required to double the specific activity of QR (CD value) is calculated.
Protocol 2: Analysis of ITC Metabolites in Urine by LC-MS
This method confirms the uptake and metabolism of ITCs following consumption by detecting their N-acetylcysteine (NAC) conjugates in urine.[1][5]
-
Sample Collection: Urine samples are collected from subjects before and at timed intervals after consumption of an ITC source (e.g., watercress).
-
Sample Preparation: A known volume of urine is mixed with an internal standard. The sample is homogenized and then centrifuged to remove particulates.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to concentrate the ITC-NAC conjugates and remove interfering substances. The cartridge is washed, and the metabolites are eluted with methanol.
-
LC-MS Analysis: The eluate is evaporated to dryness and reconstituted in a suitable solvent. The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatography: Separation is typically achieved on a C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, often in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ions of the expected ITC-NAC conjugates (e.g., 8-MSO-ITC-NAC).
-
-
Quantification: The identity of the conjugates is confirmed by their retention time and mass spectrum compared to synthesized standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatant.[18]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of 8-MSO-ITC for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) is added to the supernatant, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, followed by another 10-minute incubation.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is calculated from the standard curve, and the percentage inhibition of NO production by 8-MSO-ITC is determined relative to the LPS-only treated control.
Conclusion and Future Directions
This compound, a key bioactive compound in watercress, demonstrates significant chemopreventive potential. Its mechanisms of action are multifaceted and robust, centered on the potent induction of cytoprotective Phase II enzymes via the Nrf2 pathway and the suppression of pro-carcinogenic inflammation through the inhibition of the NF-κB signaling cascade.[1][9][14] Quantitative studies highlight its superior potency in inducing detoxification enzymes compared to other ITCs like PEITC.[5]
While the current in vitro and ex vivo data are compelling, further research is necessary to fully elucidate the therapeutic and preventive utility of 8-MSO-ITC. Future research should prioritize:
-
In Vivo Studies: Animal models of carcinogenesis are needed to confirm the chemopreventive efficacy of 8-MSO-ITC in a whole-organism context, assessing its impact on tumor incidence, multiplicity, and latency.[28]
-
Pharmacokinetic and Bioavailability Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of 8-MSO-ITC is crucial to establish effective dosing regimens.[28]
-
Clinical Trials: Ultimately, well-designed human clinical trials are required to translate the promising preclinical findings into tangible cancer prevention strategies for at-risk populations.[29]
The continued investigation of this compound holds considerable promise for the development of novel, diet-derived agents for cancer prevention and therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary histone deacetylase inhibitors: From cells to mice to man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hugendubel.info [hugendubel.info]
- 8. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 18. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 19. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]
- 23. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate and Nrf2 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Found in cruciferous vegetables such as watercress, 8-MSO-ITC has garnered significant interest for its potential chemopreventive and anti-inflammatory properties. This document details the molecular mechanisms of Nrf2 activation by 8-MSO-ITC, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Introduction to this compound (8-MSO-ITC)
This compound is a naturally occurring organosulfur compound belonging to the isothiocyanate (ITC) family.[1] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[2] 8-MSO-ITC, in particular, is found in watercress (Nasturtium officinale) and has demonstrated potent induction of phase II detoxification enzymes, which are critical for cellular protection against oxidative stress and carcinogens.[3] The growing body of evidence supporting the health benefits of ITCs has positioned them as promising candidates for drug development and chemoprevention strategies.[4]
The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
The Nrf2 signaling pathway is a crucial cellular stress response mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]
Upon exposure to electrophiles or oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8]
Mechanism of Nrf2 Activation by this compound
Like other isothiocyanates, 8-MSO-ITC is an electrophilic molecule that activates the Nrf2 pathway by reacting with the sulfhydryl groups of specific cysteine residues on Keap1.[9] This covalent modification of Keap1 inhibits its ability to target Nrf2 for degradation, leading to the accumulation and nuclear translocation of Nrf2.[7] The subsequent activation of ARE-dependent gene expression results in the upregulation of a battery of protective enzymes.
Quantitative Data on Nrf2 Activation by 8-MSO-ITC
The potency of 8-MSO-ITC as an Nrf2 activator has been demonstrated in various in vitro studies. A key measure of this activity is the induction of quinone reductase (QR), a well-established Nrf2 target gene. The following table summarizes the available quantitative data for 8-MSO-ITC and provides a comparison with other known isothiocyanates.
| Compound | Assay | Cell Line | Concentration for 2-fold Induction | Reference |
| 8-Methylsulfinyloctyl ITC | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 0.5 µM | [3] |
| 7-Methylsulfinylheptyl ITC | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 0.2 µM | [3] |
| Phenethyl isothiocyanate (PEITC) | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 5.0 µM | [3] |
| Sulforaphane (B1684495) | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | Not explicitly stated in[3] | - |
Note: The data presented here is based on available literature and may vary depending on experimental conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the activation of the Nrf2 signaling pathway by 8-MSO-ITC.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of 8-MSO-ITC to induce Nrf2-mediated gene transcription.
-
Cell Culture:
-
Maintain HepG2-ARE-C8 cells (or other suitable reporter cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 8-MSO-ITC in culture medium. A positive control such as sulforaphane (e.g., 5 µM) should be included.
-
Replace the culture medium with the 8-MSO-ITC dilutions or control solutions and incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a luminometer.[10]
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Western Blot Analysis for Nrf2 Nuclear Translocation
This method is used to determine the levels of Nrf2 protein in the cytoplasm and nucleus following treatment with 8-MSO-ITC.
-
Cell Treatment and Fractionation:
-
Culture cells (e.g., HepG2) to 80-90% confluency and treat with 8-MSO-ITC (e.g., 0.5-5 µM) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of both fractions using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.
-
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression
This technique is used to quantify the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with 8-MSO-ITC at various concentrations and for different time points.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Immunocytochemistry for Nrf2 Nuclear Translocation
This method provides a visual confirmation of Nrf2 translocation from the cytoplasm to the nucleus.[11][12]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with 8-MSO-ITC for a predetermined time course.
-
-
Staining Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Downstream Targets and Broader Effects of 8-MSO-ITC
Activation of the Nrf2 pathway by 8-MSO-ITC leads to the upregulation of a wide range of cytoprotective genes. While HO-1 and NQO1 are commonly studied markers, the broader downstream effects include the induction of enzymes involved in glutathione (B108866) (GSH) synthesis and recycling, such as glutamate-cysteine ligase (GCL) and glutathione S-transferases (GSTs).[13][14] These enzymes play a critical role in detoxifying electrophiles and reactive oxygen species, thereby protecting cells from damage. Further research using techniques like proteomics and metabolomics will help to fully elucidate the complete spectrum of downstream targets and metabolic reprogramming induced by 8-MSO-ITC.[2][3]
Conclusion and Future Directions
This compound is a potent natural activator of the Nrf2 signaling pathway with significant potential for applications in chemoprevention and the mitigation of inflammatory diseases. This guide has provided a detailed overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its investigation.
While the foundational knowledge of 8-MSO-ITC's interaction with the Nrf2 pathway is established, further research is warranted in several areas. Comprehensive dose-response and time-course studies are needed to fully characterize its in vitro and in vivo activity. Elucidating the specific cysteine residues on Keap1 that are modified by 8-MSO-ITC will provide a more detailed mechanistic understanding. Furthermore, unbiased "omics" approaches will be invaluable in identifying the complete range of Nrf2-dependent and -independent effects of this promising bioactive compound. Continued investigation into the pharmacokinetics and bioavailability of 8-MSO-ITC will be crucial for its translation into clinical applications.[15][16]
References
- 1. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput metabolomics in vitro platform for the characterization of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrating in vitro metabolomics with a 96-well high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The still mysterious roles of cysteine-containing glutathione transferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Luciferase Assay System Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably in watercress (Nasturtium officinale) and other species of the Brassicaceae family.[1][2] Isothiocyanates are a class of organosulfur compounds recognized for their significant biological activities, and 8-MSOO-ITC is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 8-MSOO-ITC, with a focus on its mechanisms of action and relevant experimental data.
Chemical Structure and Physicochemical Properties
8-MSOO-ITC is characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one terminus and a reactive isothiocyanate group at the other.[3] This unique structure contributes to its biological activity and physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NOS₂ | [1] |
| Molecular Weight | 233.40 g/mol | [1] |
| CAS Number | 75272-81-0 | [1] |
| Appearance | Light yellow to yellow liquid | [1] |
| SMILES | CS(=O)CCCCCCCCN=C=S | [1] |
| InChIKey | BCRXKWOQVFKZAG-UHFFFAOYSA-N | [1] |
| LogP | 3.674 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 9 | [1] |
Biological Activities and Mechanism of Action
8-MSOO-ITC exhibits a range of biological activities, including anti-inflammatory, chemopreventive, antibacterial, and plant growth inhibitory effects.[1][2] Its primary mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
8-MSOO-ITC has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the COX-2-mediated inflammatory response in macrophages.[2] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This activity is mediated through the modulation of several key signaling pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: 8-MSOO-ITC influences the phosphorylation of key MAPK proteins, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). By modulating the activation of these kinases, it can regulate downstream inflammatory responses.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: 8-MSOO-ITC has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling. Specifically, it can inhibit the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of pro-inflammatory genes.[1][4][5]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: 8-MSOO-ITC is a potent inducer of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, 8-MSOO-ITC enhances the cellular defense against oxidative stress, which is often associated with inflammation.[6][7][8][9]
The following diagram illustrates the inhibitory effect of 8-MSOO-ITC on LPS-induced inflammatory signaling in macrophages.
Caption: 8-MSOO-ITC inhibits LPS-induced inflammation in macrophages.
Chemopreventive Activity
The chemopreventive properties of 8-MSOO-ITC are largely attributed to its ability to induce phase II detoxification enzymes. These enzymes play a critical role in neutralizing and eliminating carcinogens and other xenobiotics. 8-MSOO-ITC has been identified as a potent inducer of quinone reductase (QR), a key phase II enzyme.[10] The induction of these protective enzymes is primarily mediated by the activation of the Nrf2 pathway.
The following diagram illustrates the activation of the Nrf2 pathway by 8-MSOO-ITC.
Caption: 8-MSOO-ITC activates the Nrf2 pathway.
Table 2: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Assay | Cell Line | Concentration/Value | Reference |
| Phase II Enzyme Induction | Quinone Reductase (QR) Assay | Murine Hepatoma Hepa 1c1c7 | 0.5 µM for 2-fold induction | [10] |
| Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | 1-10 µM (suppression) | [2] |
| Anti-inflammatory | Prostaglandin E2 Synthesis | RAW 264.7 Macrophages | 1-10 µM (suppression) | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for 8-MSOO-ITC is the "DAG methodology". A general workflow is outlined below.
Caption: General workflow for isothiocyanate synthesis.
Detailed Steps (Illustrative):
-
Dithiocarbamate Salt Formation: The corresponding primary amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form the dithiocarbamate salt in situ.
-
Desulfurization: A desulfurizing agent is added to the reaction mixture to convert the dithiocarbamate salt to the isothiocyanate.
-
Purification: The crude product is purified using flash column chromatography on silica (B1680970) gel. The appropriate solvent system is determined by thin-layer chromatography (TLC) to achieve optimal separation.
Purification and Analysis
Purification:
-
Flash Column Chromatography: This is the preferred method for purifying 8-MSOO-ITC. A silica gel column is used, and the compound is eluted with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The fractions are collected and analyzed by TLC to identify the pure product.
Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector can be used for the quantitative analysis of 8-MSOO-ITC. A C18 reversed-phase column is typically employed with a mobile phase gradient of acetonitrile (B52724) and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of 8-MSOO-ITC, particularly in complex mixtures like plant extracts.
Biological Assays
COX-2 Inhibition Assay:
-
Enzyme Preparation: Human recombinant COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of 8-MSOO-ITC.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandins (B1171923) (e.g., PGE2) is measured, typically using an ELISA kit or LC-MS.
-
IC50 Calculation: The concentration of 8-MSOO-ITC that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.
Measurement of Cytokine Production in Macrophages:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of 8-MSOO-ITC for a specified time.
-
Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
Western Blot Analysis for Signaling Pathway Proteins:
-
Cell Lysis: After treatment with 8-MSOO-ITC and/or LPS, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-STAT3, STAT3).
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation.[11]
Conclusion
This compound is a promising bioactive compound with significant anti-inflammatory and chemopreventive properties. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPK, and JAK/STAT, underscores its potential for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, purification, and biological evaluation of this intriguing natural product. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Inhibition of JAK2/STAT3 reduces tumor-induced angiogenesis and myeloid-derived suppressor cells in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of JAK1, 2/STAT3 signaling induces apoptosis, cell cycle arrest, and reduces tumor cell invasion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy potentiates the anti-metastasis effect of phenethyl isothiocyanate through JAK2/STAT3 pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of Nrf2 and Keap1 in ARE-mediated NQO1 expression by wasabi 6-(methylsulfinyl)hexyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives [mdpi.com]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Methylsulfinyloctyl Glucosinolate: The Precursor to a Potent Bioactive Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables of the Brassicaceae family. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase to produce a variety of bioactive compounds, most notably isothiocyanates. This guide focuses on a specific long-chain aliphatic glucosinolate, 8-methylsulfinyloctyl glucosinolate, also known as glucohirsutin, and its corresponding hydrolysis product, 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). 8-MSO-ITC has garnered significant interest within the scientific community for its potential health-promoting properties, including its role as a potent inducer of phase II detoxification enzymes and its anti-inflammatory activities.[1][2]
This technical guide provides a comprehensive overview of 8-methylsulfinyloctyl glucosinolate, detailing its quantification in plant sources, the enzymatic conversion to 8-MSO-ITC, and the molecular signaling pathways modulated by this isothiocyanate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Data on 8-Methylsulfinyloctyl Glucosinolate
The concentration of 8-methylsulfinyloctyl glucosinolate can vary significantly among different species and even different accessions of the same species. Watercress (Nasturtium officinale) is a notable source of this compound. The following table summarizes the available quantitative data for methylsulfinylalkyl glucosinolates, which include 8-methylsulfinyloctyl glucosinolate.
| Plant Source | Accession | Total Aliphatic Glucosinolates (μmol/g dry weight) | Ratio of Phenylethyl Glucosinolate to Methylsulfinylalkyl Glucosinolates | Reference |
| Watercress (Nasturtium officinale) | Wc141 | 10.8 ± 0.6 | 3.1 ± 0.47 | [1] |
| Watercress (Nasturtium officinale) | Wc27 | 7.9 ± 0.9 | 3.1 ± 0.47 | [1] |
| Watercress (Nasturtium officinale) | Wc7 | 4.8 ± 0.3 | 3.1 ± 0.47 | [1] |
Note: The data represents the mean ± standard error for total aliphatic glucosinolates, of which 8-methylsulfinyloctyl glucosinolate is a component. The study cited indicates that 7-methylsulfinylheptyl and 8-methylsulfinyloctyl glucosinolates are the major aliphatic glucosinolates in the aqueous extracts.[1]
Experimental Protocols
Extraction and Quantification of 8-Methylsulfinyloctyl Glucosinolate from Plant Material
This protocol is adapted from established methods for glucosinolate analysis.[1]
a. Sample Preparation:
-
Harvest fresh plant material (e.g., watercress leaves).
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of glucosinolates.
-
Lyophilize (freeze-dry) the frozen tissue to a constant weight.
-
Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a grinder.
-
Store the powdered sample at -20°C until extraction.
b. Extraction:
-
Weigh approximately 100 mg of the freeze-dried plant powder into a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) methanol (B129727) pre-heated to 70°C to inactivate myrosinase.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube in a water bath at 70°C for 30 minutes, with occasional vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolate extract.
c. Desulfation (Optional but recommended for HPLC analysis):
-
The crude extract can be purified and desulfated using anion-exchange chromatography (e.g., DEAE-Sephadex A-25).
-
Load the supernatant onto a pre-conditioned anion-exchange column.
-
Wash the column with water and then with a buffer (e.g., 0.02 M pyridine (B92270) acetate).
-
Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.
-
Elute the desulfoglucosinolates from the column with water.
d. Quantification by HPLC:
-
Analyze the desulfoglucosinolate-containing eluate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (detection at 229 nm).
-
Use a gradient elution with solvents such as water (A) and acetonitrile (B52724) (B).
-
Identify and quantify the desulfo-8-methylsulfinyloctyl glucosinolate peak by comparing its retention time and UV spectrum with those of an authentic standard. If a standard is not available, identification can be confirmed by LC-MS.
-
Calculate the concentration based on a calibration curve of a known glucosinolate standard (e.g., sinigrin) and applying a response factor for 8-methylsulfinyloctyl glucosinolate if available.
e. Quantification by LC-MS:
-
For a more sensitive and specific analysis, utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Inject the crude or desulfated extract onto a reverse-phase column.
-
Use electrospray ionization (ESI) in negative ion mode for the detection of glucosinolates.
-
Identify 8-methylsulfinyloctyl glucosinolate by its specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of the [M-H]⁻ ion and a fragment ion corresponding to the loss of the glucose moiety ([M-H-162]⁻) can confirm its identity.[1]
-
Quantify the compound using an external standard curve of 8-methylsulfinyloctyl glucosinolate or a related internal standard.
Myrosinase-Catalyzed Hydrolysis of 8-Methylsulfinyloctyl Glucosinolate and Quantification of this compound
This protocol is based on the principles of enzymatic hydrolysis of glucosinolates.
a. Enzymatic Hydrolysis:
-
Prepare an aqueous extract of the plant material as described in the previous protocol, but without the heating step to preserve myrosinase activity. Alternatively, use a purified glucosinolate extract.
-
If using a purified extract, add a source of myrosinase enzyme (commercially available or extracted from a plant source like mustard seeds).
-
Incubate the reaction mixture at room temperature (or a specified optimal temperature for myrosinase) for a defined period (e.g., 2 hours) to allow for complete hydrolysis. The optimal pH for myrosinase is typically around 6-7.
b. Extraction of this compound:
-
Following hydrolysis, extract the lipophilic 8-MSO-ITC from the aqueous reaction mixture using an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform liquid-liquid extraction by adding the organic solvent to the reaction mixture, vortexing, and then separating the organic phase. Repeat the extraction process to ensure complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the 8-MSO-ITC.
c. Quantification by GC-MS or LC-MS:
-
GC-MS Analysis:
-
Derivatize the 8-MSO-ITC if necessary to improve its volatility and chromatographic properties.
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Identify 8-MSO-ITC based on its retention time and mass spectrum.
-
Quantify using an internal or external standard.
-
-
LC-MS Analysis:
-
Dissolve the concentrated extract in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using an LC-MS system, typically with a C18 column and electrospray ionization in positive ion mode.
-
Identify 8-MSO-ITC by its characteristic [M+H]⁺ ion and fragmentation pattern. The loss of the methylsulfinyl moiety is a characteristic fragment.[1]
-
Quantify using a standard curve of authentic 8-MSO-ITC.
-
Signaling Pathways and Experimental Workflows
Biosynthesis and Hydrolysis of 8-Methylsulfinyloctyl Glucosinolate
The formation of this compound is a two-step process initiated by tissue damage. The following diagram illustrates this pathway.
Experimental Workflow for Glucosinolate and Isothiocyanate Analysis
The following diagram outlines a typical experimental workflow for the extraction and analysis of 8-methylsulfinyloctyl glucosinolate and its isothiocyanate derivative from plant material.
Anti-inflammatory Signaling Pathways of this compound
(R)-8-Methylsulfinyloctyl isothiocyanate has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[3] The following diagram illustrates the key signaling pathways modulated by this compound.
Conclusion
8-Methylsulfinyloctyl glucosinolate is a significant phytochemical found in cruciferous vegetables, particularly watercress. Its conversion to this compound endows it with potent biological activities, including the induction of phase II enzymes and the modulation of key inflammatory signaling pathways. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. The detailed protocols for extraction, quantification, and the elucidation of its mechanism of action will facilitate future investigations into its role in health and disease. As research in this area continues, a deeper understanding of the bioavailability and clinical efficacy of 8-MSO-ITC will be crucial for its potential application in preventive and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - Food & Function (RSC Publishing) [pubs.rsc.org]
8-Methylsulfinyloctyl Isothiocyanate: A Core Component of Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a potent, naturally occurring bioactive compound derived from the hydrolysis of glucosinolates, primarily found in cruciferous vegetables such as watercress. This technical guide provides a comprehensive overview of the pivotal role of 8-MSO-ITC in plant defense mechanisms. It delves into the biosynthesis of its precursor glucosinolate, the signaling cascades it triggers upon herbivore or pathogen attack, and its direct and indirect defensive actions. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of 8-MSO-ITC are provided, alongside curated quantitative data on its efficacy. Furthermore, this guide visualizes key biological pathways and experimental workflows using Graphviz DOT language to facilitate a deeper understanding of the molecular intricacies of 8-MSO-ITC-mediated plant defense. This document is intended to serve as a foundational resource for researchers in plant science, entomology, phytopathology, and for professionals in the pharmaceutical and agrochemical industries seeking to leverage the potential of this powerful phytochemical.
Introduction
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, the glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a classic example of a highly effective, inducible defense mechanism prevalent in the Brassicaceae family.[1][2] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, most notably isothiocyanates (ITCs).[3][4]
This compound (8-MSO-ITC) is a long-chain aliphatic isothiocyanate derived from its corresponding glucosinolate, 8-methylsulfinyloctyl glucosinolate. It is a significant component of the defensive chemistry of plants like watercress (Nasturtium officinale).[5] Emerging research highlights the potent biological activity of 8-MSO-ITC, not only in plant defense but also for its potential applications in human health, including chemoprevention.[5] This guide focuses on the fundamental role of 8-MSO-ITC in protecting plants from biotic threats.
Biosynthesis of this compound
The biosynthesis of 8-MSO-ITC is a multi-step process that begins with the formation of its precursor, 8-methylsulfinyloctyl glucosinolate, from the amino acid methionine. The pathway can be broadly divided into three stages: chain elongation, core structure formation, and side-chain modification.
2.1. Chain Elongation of Methionine
The carbon backbone of 8-methylsulfinyloctyl glucosinolate is extended from methionine through a series of iterative cycles. Each cycle adds a methylene (B1212753) group (-CH2-) to the growing chain. The key enzymes involved in this process are Methylthioalkylmalate (MAM) synthases. Specifically, MAM3 is responsible for the biosynthesis of long-chain aliphatic glucosinolates, including those with eight-carbon side chains.[6][7][8][9][10]
2.2. Core Glucosinolate Structure Formation
Following chain elongation, the modified amino acid is converted into the core glucosinolate structure. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79s and CYP83s), C-S lyases, glucosyltransferases, and sulfotransferases.[11][12]
2.3. Side-Chain Modification and 8-MSO-ITC Release
The final step in the biosynthesis of the precursor is the oxidation of the terminal methylthio group to a methylsulfinyl group. Upon tissue damage, the compartmentalization of 8-methylsulfinyloctyl glucosinolate and the enzyme myrosinase is disrupted. Myrosinase then hydrolyzes the glucosinolate, leading to the formation of an unstable aglycone, which spontaneously rearranges to release the volatile and highly reactive this compound.[3][4]
Role in Plant Defense Mechanisms
8-MSO-ITC contributes to plant defense through both direct and indirect mechanisms, acting as a potent deterrent and toxin to a wide range of herbivores and pathogens.
3.1. Direct Defense: Toxicity and Deterrence
Isothiocyanates, including 8-MSO-ITC, are highly electrophilic compounds that can react with nucleophilic groups in biomolecules such as proteins and glutathione.[13][14] This reactivity underlies their toxicity to insects and pathogens. In herbivores, ingestion of 8-MSO-ITC can lead to reduced growth rates, decreased survival, and developmental abnormalities. For pathogens, 8-MSO-ITC exhibits antifungal and antimicrobial properties, inhibiting their growth and proliferation.[15]
3.2. Indirect Defense: Signaling and Priming
Beyond its direct toxic effects, 8-MSO-ITC can act as a signaling molecule within the plant, priming and activating further defense responses. Isothiocyanates have been shown to induce the expression of a battery of defense-related genes.[14][16]
3.2.1. Jasmonate and Salicylate Signaling
Plant defense responses to herbivores and pathogens are primarily regulated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, respectively.[1][2][17][18] Herbivore feeding triggers the accumulation of JA, leading to the expression of anti-herbivore defense genes. Conversely, pathogen infection often activates the SA pathway, resulting in systemic acquired resistance (SAR). There is significant crosstalk between these pathways, allowing for a fine-tuned defense response. The release of 8-MSO-ITC upon herbivory can further amplify the JA signaling cascade.
3.2.2. MAP Kinase Cascades
Mitogen-activated protein (MAP) kinase cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses, including the activation of plant defense.[3][4][19][20][21] Upon recognition of herbivore- or pathogen-associated molecular patterns (HAMPs or PAMPs), specific MAP kinase cascades are activated, leading to the phosphorylation of transcription factors and the subsequent expression of defense genes. Isothiocyanates can trigger the activation of these cascades, contributing to a rapid and robust defense response.
Quantitative Data
The efficacy of 8-MSO-ITC as a defense compound is concentration-dependent. The following tables summarize available quantitative data on its biological activity.
Table 1: Induction of Phase II Enzymes by 8-MSO-ITC
| Compound | Concentration for 2-fold QR Induction (µM) | Source |
| 8-Methylsulfinyloctyl ITC | 0.5 | [5] |
| 7-Methylsulfinylheptyl ITC | 0.2 | [5] |
| Phenethyl isothiocyanate (PEITC) | 5.0 | [5] |
QR: Quinone Reductase, a phase II detoxification enzyme.
Table 2: Toxicity of Isothiocyanates to Stored-Grain Insect Pests (LC50)
| Insect Species | Phosphine-Resistant Strain LC50 (µL a.i. L-1) for Allyl Isothiocyanate | Source |
| Cryptolestes ferrugineus | 0.59 | [22] |
| Sitophilus oryzae | 1.75 | [22] |
Note: Data for 8-MSO-ITC against these specific pests is not currently available, but this provides a reference for isothiocyanate toxicity.
Experimental Protocols
5.1. Extraction and Quantification of 8-MSO-ITC
This protocol describes the extraction of 8-MSO-ITC from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.
-
Enzymatic Hydrolysis: Suspend the powdered plant material in water at room temperature to facilitate the conversion of glucosinolates to isothiocyanates by endogenous myrosinase.
-
Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried extract in a known volume of acetonitrile or another suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a reverse-phase HPLC system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Quantification: Determine the concentration of 8-MSO-ITC by comparing the peak area to a standard curve prepared with a pure 8-MSO-ITC standard.
5.2. Insect Bioassay
This protocol outlines a method to assess the toxicity of 8-MSO-ITC to a generalist herbivore using an artificial diet.
Methodology:
-
Artificial Diet Preparation: Prepare a standard artificial diet for the target insect species.
-
Incorporation of 8-MSO-ITC: Incorporate 8-MSO-ITC, dissolved in a small amount of a suitable solvent, into the diet at various concentrations. A control diet should contain the solvent only.
-
Bioassay Setup: Dispense the diets into individual rearing containers. Place one insect larva (e.g., third instar) in each container.
-
Incubation: Maintain the bioassays under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: Monitor insect survival, weight gain, and developmental stage at regular intervals.
-
Data Analysis: Calculate mortality rates and growth inhibition for each concentration of 8-MSO-ITC. Determine the LC50 (lethal concentration for 50% of the population) and GI50 (growth inhibition for 50% of the population) values.[23][24][25][26]
5.3. Antifungal Bioassay
This protocol describes an in vitro method to evaluate the antifungal activity of 8-MSO-ITC.
Methodology:
-
Fungal Culture: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar).
-
Preparation of 8-MSO-ITC Plates: Incorporate 8-MSO-ITC at various concentrations into the molten agar (B569324) medium before pouring the plates. Control plates should not contain 8-MSO-ITC.
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of 8-MSO-ITC compared to the control. Determine the MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values.[15][27][28]
Conclusion and Future Perspectives
This compound is a key player in the chemical defense strategy of certain Brassicaceae species. Its biosynthesis from methionine and subsequent release upon tissue damage provide a rapid and potent defense against a range of biotic threats. The dual action of 8-MSO-ITC, as both a direct toxin and a signaling molecule that primes further defenses, underscores the elegance and efficiency of plant chemical ecology.
For researchers and scientists, a deeper understanding of the specific molecular targets of 8-MSO-ITC in various herbivores and pathogens will be crucial. Elucidating the complete signaling cascade initiated by 8-MSO-ITC in plants will provide valuable insights into plant-insect and plant-pathogen interactions. For drug development professionals, the potent biological activity of 8-MSO-ITC and other isothiocyanates presents opportunities for the development of novel pharmaceuticals and environmentally friendly agrochemicals. Further research into the bioavailability, stability, and mode of action of 8-MSO-ITC will be essential to harness its full potential.
References
- 1. Jasmonate- and salicylate-mediated plant defense responses to insect herbivores, pathogens and parasitic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Recent advances in understanding the role of two mitogen-activated protein kinase cascades in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosinolate biosynthesis: role of MAM synthase and its perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression pattern of the glucosinolate side chain biosynthetic genes MAM1 and MAM3 of Arabidopsis thaliana in different organs and developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of the Electrophilic Isothiocyanate Sulforaphane in Arabidopsis Local Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants [frontiersin.org]
- 21. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 23. scispace.com [scispace.com]
- 24. artificial diet bioassays: Topics by Science.gov [science.gov]
- 25. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantification of 8-Methylsulfinyloctyl Isothiocyanate (Sulforaphane) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), commonly known as sulforaphane (B1684495), is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and watercress.[1][2][3] It is of significant interest to the scientific community due to its potential anticarcinogenic and anti-inflammatory properties.[1][4] Accurate and sensitive quantification of 8-MSO-ITC in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of 8-MSO-ITC in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
The electrophilic nature of sulforaphane presents analytical challenges, as it readily conjugates with thiols, leading to underestimation if not properly addressed during sample preparation.[5] This protocol incorporates a thiol-blocking step to ensure the accurate measurement of total bioavailable sulforaphane.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of 8-MSO-ITC in plasma samples.
Materials and Reagents
-
This compound (Sulforaphane) reference standard
-
Sulforaphane-d8 (SFN-d8) internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Iodoacetamide (B48618) (IAA)
-
Ammonium (B1175870) bicarbonate
-
Ultrapure water
-
Blank human plasma
Sample Preparation: Protein Precipitation with Thiol Blocking
This protocol is optimized for the analysis of total bioavailable sulforaphane by releasing it from thiol conjugates.[5]
-
Sample Thawing: Allow all plasma samples, standards, and quality controls to thaw to room temperature.
-
Thiol Blocking:
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (Sulforaphane-d8) to each sample.
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.[6]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 2 µL.[6]
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-MSO-ITC (Sulforaphane) | 178.0 | 114.1 |
| Sulforaphane-d8 (IS) | 186.1 | 122.1 |
Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.
Data Presentation
The following table summarizes the quantitative performance of the described LC-MS/MS method, compiled from various studies.
| Parameter | Value | Reference |
| Linearity Range (SFN) | 7.8 nM - 1000 nM | [7] |
| Linearity Range (SFN Metabolites) | 3.9 nM - 1000 nM | [7] |
| Limit of Quantification (LOQ) | 4.7 nM | [5][6] |
| Accuracy (% Bias) | 1.85% - 14.8% | [7] |
| Reproducibility (%RSD) | < 9.53% | [7] |
| Recovery (with IAA treatment) | 94 ± 5% | [5] |
| Recovery (without IAA treatment) | 32 ± 3% | [5] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for 8-MSO-ITC quantification.
Signaling Pathway Context
While this application note focuses on the analytical method, it is important for drug development professionals to understand the biological context. This compound is known to modulate several signaling pathways, primarily through its interaction with Keap1, leading to the activation of the Nrf2 antioxidant response element (ARE) pathway. This results in the upregulation of phase II detoxification enzymes.
Caption: Simplified Nrf2 signaling pathway activated by 8-MSO-ITC.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust quantification of this compound (sulforaphane) in plasma using LC-MS/MS. The inclusion of a thiol-blocking step is critical for the accurate measurement of total bioavailable sulforaphane. The described method exhibits excellent sensitivity, accuracy, and reproducibility, making it suitable for a wide range of research, clinical, and drug development applications.
References
- 1. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 8-Methylsulfinyloctyl Isothiocyanate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate (ITC) found in several members of the Brassicaceae family. Isothiocyanates are derived from the enzymatic hydrolysis of precursor compounds called glucosinolates. This process is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage. This compound, like other ITCs, has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a person of interest for further research and drug development.[1][2]
This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant sources, primarily focusing on watercress (Nasturtium officinale), a known source of this compound.
Plant Sources and Precursors
The direct precursor to this compound is 8-methylsulfinyloctyl glucosinolate. Upon enzymatic hydrolysis by myrosinase, this glucosinolate is converted into its corresponding isothiocyanate.
Table 1: Known Plant Sources of this compound
| Plant Species | Common Name | Family | Reference |
| Nasturtium officinale | Watercress | Brassicaceae | [3] |
| Rorippa sylvestris | Creeping Yellowcress | Brassicaceae | [1][4] |
| Rorippa indica | Indian Yellowcress | Brassicaceae | [1][4] |
| Arabidopsis thaliana | Thale Cress | Brassicaceae | [1][4] |
Watercress is a well-documented and accessible source, and the protocols herein will focus on this plant.[3] It is important to note that the concentration of glucosinolates can vary depending on the plant's growth conditions and cultivar.
Quantitative Data
Direct extraction yields for this compound are not widely reported in the literature. However, relative abundance and bioactive concentrations have been determined.
Table 2: Relative Abundance and Bioactivity of Methylsulfinylalkyl Isothiocyanates in Watercress
| Compound | Precursor Glucosinolate | Relative Abundance of Precursor in Watercress | Concentration for Two-fold Quinone Reductase Induction | Reference |
| 7-Methylsulfinylheptyl ITC | 7-Methylsulfinylheptyl Glucosinolate | Part of methylsulfinylalkyl glucosinolates | 0.2 µM | [3] |
| 8-Methylsulfinyloctyl ITC | 8-Methylsulfinyloctyl Glucosinolate | Part of methylsulfinylalkyl glucosinolates | 0.5 µM | [3] |
| Phenylethyl ITC | Phenylethyl Glucosinolate | Approximately 3 times more abundant than methylsulfinylalkyl glucosinolates | 5.0 µM | [3] |
This data indicates that while the precursor to this compound is less abundant than that of phenylethyl isothiocyanate in watercress, it is a more potent inducer of phase II enzymes like quinone reductase.[3]
Experimental Protocols
The extraction of this compound is a multi-step process involving sample preparation, enzymatic hydrolysis, solvent extraction, and purification.
Protocol 1: Extraction of this compound from Watercress
This protocol is adapted from methodologies used for the analytical identification of isothiocyanates from watercress and is suitable for small to medium-scale extraction for research purposes.
Materials and Equipment:
-
Fresh watercress (Nasturtium officinale)
-
Liquid nitrogen
-
Freeze-dryer
-
Blender or homogenizer
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Sample Preparation:
-
Harvest fresh watercress leaves and immediately flash-freeze in liquid nitrogen to prevent enzymatic degradation.
-
Lyophilize the frozen plant material using a freeze-dryer until a constant weight is achieved.
-
Grind the freeze-dried watercress into a fine powder. Store the powder at -80°C in an airtight, desiccated container until use.
-
-
Enzymatic Hydrolysis:
-
Weigh 10 g of the freeze-dried watercress powder and place it in a beaker.
-
Add 200 mL of deionized water and homogenize the mixture for 15-30 seconds.
-
Allow the mixture to stand at room temperature for 1-2 hours with occasional stirring to facilitate the complete hydrolysis of glucosinolates by endogenous myrosinase.
-
-
Reaction Quenching and Initial Extraction:
-
To stop the enzymatic reaction, add 300 mL of boiling 70% (v/v) methanol to the aqueous mixture.
-
Heat the mixture at 70°C for 15 minutes.
-
Allow the mixture to cool to room temperature and then centrifuge at 3000 x g for 10 minutes to pellet the solid plant material.
-
Decant and collect the supernatant.
-
-
Solvent Partitioning:
-
Reduce the volume of the supernatant by approximately half using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous extract to a separatory funnel.
-
Extract the aqueous phase three times with equal volumes of dichloromethane.
-
Pool the organic (dichloromethane) phases.
-
-
Drying and Concentration:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude isothiocyanate extract.
-
-
Storage:
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general approach for the purification of the target isothiocyanate from the crude extract using preparative high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
Crude isothiocyanate extract from Protocol 1
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation for HPLC:
-
Dissolve the crude extract in a minimal amount of a 5% acetonitrile in water solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient starting from a lower concentration of acetonitrile (e.g., 20%) and increasing to a higher concentration (e.g., 80%) over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude extract.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV detector set at a low wavelength (e.g., 205 nm or 220 nm) as isothiocyanates have weak UV absorbance.
-
Injection Volume: Dependent on the concentration of the dissolved crude extract and the capacity of the column.
-
-
Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peaks observed on the chromatogram using a fraction collector. The peak corresponding to this compound will need to be identified, typically by analytical LC-MS of the fractions.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified this compound.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to yield the purified compound as a solid or oil.
-
-
Purity Assessment and Storage:
-
Assess the purity of the final product using analytical HPLC-MS.
-
Store the purified this compound at -80°C under an inert atmosphere. As a powder, it can be stable for up to 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months.[5]
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Enzymatic conversion of the precursor to the final isothiocyanate.
References
- 1. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 2. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables [mdpi.com]
- 3. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Synthesis and Application of 8-Methylsulfinyloctyl Isothiocyanate for Preclinical Research
Abstract
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. This compound has garnered significant interest within the research community for its potent anti-inflammatory and chemopreventive properties. These biological activities are primarily attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2-mediated antioxidant response and the inhibition of the NF-κB inflammatory pathway. This document provides detailed protocols for the chemical synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate and its application in preclinical research models, targeting researchers, scientists, and professionals in drug development.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their health-promoting benefits. This compound, a long-chain aliphatic isothiocyanate, has demonstrated significant potential in mitigating inflammatory responses and inducing cellular defense mechanisms against oxidative stress. Its dual action on the Nrf2 and NF-κB pathways makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases and cancer chemoprevention. The following sections provide a comprehensive guide to the synthesis of the biologically active (R)-enantiomer of 8-MSO-ITC and protocols for evaluating its efficacy in vitro.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NOS₂ | [PubChem CID: 9794659] |
| Molecular Weight | 233.4 g/mol | [PubChem CID: 9794659] |
| Appearance | Light yellow to yellow liquid | [InvivoChem] |
| CAS Number | 75272-81-0 | [InvivoChem] |
Biological Activity of (R)-8-Methylsulfinyloctyl Isothiocyanate
| Assay | Cell Line | Treatment | Result | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | 12.5 µM (R)-8-OITC | Significant reduction in NO levels | [Food Funct. 2023 Jul 31;14(15):7270-7283] |
| Inhibition of Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | LPS-stimulated murine peritoneal macrophages | 6.25 and 12.5 µM (R)-8-OITC | Dose-dependent reduction in cytokine levels | [Food Funct. 2023 Jul 31;14(15):7270-7283] |
| Inhibition of COX-2 Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 and 12.5 µM (R)-8-OITC | Significant reduction in COX-2 expression | [Food Funct. 2023 Jul 31;14(15):7270-7283] |
| Inhibition of iNOS Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 and 12.5 µM (R)-8-OITC | Significant reduction in iNOS expression | [Food Funct. 2023 Jul 31;14(15):7270-7283] |
| Nrf2 Activation | Murine peritoneal macrophages | 12.5 µM (R)-8-OITC | Increased nuclear translocation of Nrf2 | [Food Funct. 2023 Jul 31;14(15):7270-7283] |
Experimental Protocols
Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate via DAG Methodology
This protocol outlines the enantioselective synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate starting from 8-chloro-1-octanol (B20424), based on the "DAG methodology".
Materials:
-
8-chloro-1-octanol
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Sodium thioacetate (B1230152) (NaSAc)
-
(R)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl-3,3'-diyl bis(p-toluenesulfinate) (DAG-sulfinate)
-
Titanium isopropoxide (Ti(OⁱPr)₄)
-
Diisopropylethylamine (DIPEA)
-
Carbon disulfide (CS₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 8-azido-1-octanol (B3145442): To a solution of 8-chloro-1-octanol in DMF, add sodium azide and stir at room temperature overnight. After reaction completion, extract the product with an organic solvent and purify to obtain 8-azido-1-octanol.
-
Mesylation of 8-azido-1-octanol: Dissolve 8-azido-1-octanol in DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-azidooctyl mesylate.
-
Synthesis of S-(8-azidooctyl) ethanethioate: Dissolve the 8-azidooctyl mesylate in DMF and add sodium thioacetate. Stir the mixture at room temperature for 4 hours. Extract the product and purify by column chromatography.
-
Enantioselective oxidation to the sulfoxide: This step utilizes the chiral auxiliary (DAG-sulfinate). In a moisture-free environment, dissolve the S-(8-azidooctyl) ethanethioate and the DAG-sulfinate in a suitable solvent like toluene. Add titanium isopropoxide and diisopropylethylamine. Stir the reaction at room temperature until completion, monitoring by TLC. This step selectively oxidizes the sulfide (B99878) to the (R)-sulfoxide.
-
Reduction of the azide and formation of the isothiocyanate: To the solution containing the (R)-sulfoxide, add triphenylphosphine to reduce the azide to an amine. Following the reduction, add carbon disulfide to the reaction mixture to form the dithiocarbamate (B8719985) intermediate, which is then converted to the isothiocyanate in situ.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain pure (R)-8-Methylsulfinyloctyl isothiocyanate.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the procedure to evaluate the anti-inflammatory effects of 8-MSO-ITC on lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages or primary murine peritoneal macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of (R)-8-MSO-ITC (e.g., 1, 5, 10, 12.5, 25 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 18-24 hours).
Nitric Oxide (NO) Production Assay (Griess Test):
-
After the treatment period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
Western Blot Analysis for iNOS, COX-2, and Nrf2:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, Nrf2, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualization
Caption: Synthetic pathway for (R)-8-Methylsulfinyloctyl isothiocyanate.
Caption: Modulation of Nrf2 and NF-κB pathways by 8-MSO-ITC.
Application Notes and Protocols: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress.[1][2] Isothiocyanates (ITCs) as a class of compounds are recognized for their chemopreventive properties, which are attributed to their ability to modulate cellular processes involved in carcinogenesis, including the induction of phase II detoxification enzymes, and the regulation of inflammation and apoptosis.[1] 8-MSO-ITC, in particular, has been identified as a potent inducer of phase II enzymes, suggesting its potential as a valuable compound in cancer research and drug development.[1][2]
These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with 8-MSO-ITC, focusing on the assessment of its effects on phase II enzyme induction, cell viability, apoptosis, and the Nrf2 signaling pathway.
Data Presentation
The following table summarizes the quantitative data regarding the potency of 8-MSO-ITC in inducing phase II enzyme activity.
| Compound | Cell Line | Assay | Potency Metric | Value | Reference |
| This compound (8-MSO-ITC) | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | Concentration for 2-fold induction | 0.5 µM | [1] |
| 7-Methylsulfinylheptyl isothiocyanate | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | Concentration for 2-fold induction | 0.2 µM | [1] |
| Phenylethyl isothiocyanate (PEITC) | Murine Hepatoma (Hepa 1c1c7) | Quinone Reductase (QR) Induction | Concentration for 2-fold induction | 5.0 µM | [1] |
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway
8-MSO-ITC is hypothesized to exert its effects on phase II enzyme induction through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by inducers like 8-MSO-ITC, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of phase II detoxification enzymes such as Quinone Reductase (QR) and Heme Oxygenase-1 (HO-1).
Figure 1: Proposed Nrf2 signaling pathway activation by 8-MSO-ITC.
Apoptosis Induction Pathway
Isothiocyanates can induce apoptosis through both extrinsic and intrinsic pathways. The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and effector caspases like caspase-3.
Figure 2: Intrinsic apoptosis pathway potentially induced by 8-MSO-ITC.
Experimental Workflow
A typical workflow for investigating the cellular effects of 8-MSO-ITC is outlined below.
Figure 3: General experimental workflow for 8-MSO-ITC treatment.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., Hepa 1c1c7 for QR assay, or other relevant cancer cell lines like HeLa, PC-3, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (8-MSO-ITC)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates (e.g., 96-well, 6-well), and dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture plates at a predetermined density. For a 96-well plate, a common seeding density is 5,000-10,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
-
Preparation of 8-MSO-ITC Working Solutions:
-
Prepare a stock solution of 8-MSO-ITC in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the 8-MSO-ITC stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of 8-MSO-ITC to the respective wells. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Quinone Reductase (QR) Activity Assay (Hepa 1c1c7 cells)
Materials:
-
Hepa 1c1c7 cells
-
Digitonin (B1670571) lysis buffer
-
Reaction mix (Tris-HCl, Tween-20, FAD, G6P, NADP+, G6PDH, MTT, menadione)
-
96-well microplate reader
Procedure:
-
Seed and treat Hepa 1c1c7 cells with 8-MSO-ITC as described in Protocol 1. A concentration of 0.5 µM is expected to give a 2-fold induction.[1]
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells with digitonin lysis buffer.
-
Measure the protein concentration of the cell lysates.
-
Add the cell lysate and the reaction mix to a 96-well plate.
-
Incubate at 37°C and measure the absorbance at 610 nm at multiple time points.
-
Calculate the QR activity and normalize to the protein concentration.
Cell Viability Assay (CCK-8)
Materials:
-
Cells treated with 8-MSO-ITC in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following the treatment period with 8-MSO-ITC (Protocol 1), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Cells treated with 8-MSO-ITC in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After treatment with 8-MSO-ITC, collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Nrf2 Pathway Activation
Materials:
-
Cells treated with 8-MSO-ITC in 6-well plates or larger dishes
-
Nuclear and cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of the fractions.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading control (Lamin B for nuclear fraction, β-actin for cytoplasmic fraction). An increase in nuclear Nrf2 and total HO-1 will indicate pathway activation.
References
Application Notes and Protocols for In Vivo Delivery of 8-Methylsulfinyloctyl Isothiocyanate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. Like other isothiocyanates, such as the well-studied sulforaphane (B1684495) (SFN), 8-MSO-ITC is of significant interest for its potential chemopreventive and therapeutic properties. These compounds are known to exert their biological effects through various mechanisms, most notably by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant and detoxification responses.
These application notes provide detailed protocols for the in vivo delivery of 8-MSO-ITC in mouse models. Due to the limited availability of specific pharmacokinetic and biodistribution data for 8-MSO-ITC, this document leverages established protocols for the closely related isothiocyanate, sulforaphane, as a foundational guide. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental needs and to conduct pharmacokinetic and biodistribution analyses for 8-MSO-ITC.
Data Presentation: Pharmacokinetics and Biodistribution (Exemplar Data based on Sulforaphane)
The following tables provide a template for presenting pharmacokinetic and biodistribution data. The values presented here are for sulforaphane and should be used as a reference for the types of data to collect for 8-MSO-ITC. It is anticipated that the pharmacokinetic and biodistribution profiles of 8-MSO-ITC, a longer-chain isothiocyanate, will differ from those of sulforaphane.
Table 1: Pharmacokinetic Parameters of Sulforaphane in Mouse Plasma Following Oral Gavage [1][2]
| Parameter | Value (for Sulforaphane) | Units | Description |
| Cmax | 337 | ng/mL | Maximum plasma concentration |
| Tmax | 0.5 | h | Time to reach Cmax |
| AUC(0-last) | 856 | ngh/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | 864 | ngh/mL | Area under the plasma concentration-time curve from time 0 to infinity |
| T1/2 | ~2.2 | h | Elimination half-life |
Data derived from studies using broccoli sprout preparations rich in sulforaphane administered to CD-1 mice.[1][2]
Table 2: Biodistribution of Sulforaphane in Mouse Tissues at 0.5 hours Post-Oral Gavage [1]
| Tissue | Concentration (ng/g tissue) |
| Liver | 449.97 ± 90.45 |
| Kidney | 235.26 ± 33.84 |
| Lung | 90.49 ± 14.34 |
| Heart | 58.55 ± 10.73 |
| Muscle | 34.90 ± 11.47 |
| Mammary Fatpad | 19.40 ± 6.41 |
Data represents the mean ± SD from CD-1 mice administered a sulforaphane-rich broccoli sprout preparation.[1]
Experimental Protocols
Preparation of Dosing Solutions
Note: The solubility of 8-MSO-ITC in various vehicles should be determined empirically. The following are common vehicles used for isothiocyanate administration.
Materials:
-
This compound (8-MSO-ITC)
-
Vehicle (select one):
-
Corn oil
-
Phosphate-buffered saline (PBS)
-
0.1% Dimethyl sulfoxide (B87167) (DMSO) in PBS[3]
-
2% Methylcellulose in water
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the required amount of 8-MSO-ITC.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Add the 8-MSO-ITC to the vehicle.
-
Vortex the solution vigorously until the compound is fully dissolved or a homogenous suspension is formed.
-
If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Prepare fresh dosing solutions daily and keep them on ice, protected from light, until administration.
Administration of 8-MSO-ITC to Mice
Two common routes for administering isothiocyanates in mice are oral gavage and intraperitoneal injection. The choice of route will depend on the experimental objectives.
Materials:
-
Dosing solution of 8-MSO-ITC
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice, with a ball tip)[4][5]
-
1 mL syringes
-
Animal scale
Workflow for Oral Gavage:
Caption: Workflow for oral gavage administration of 8-MSO-ITC in mice.
Protocol:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The maximum volume for oral gavage in mice is typically 10 mL/kg.[6]
-
Draw the calculated volume of the 8-MSO-ITC solution into a 1 mL syringe fitted with an appropriate gavage needle.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[4]
Materials:
-
Dosing solution of 8-MSO-ITC
-
25-27 gauge needles[7]
-
1 mL syringes
-
70% ethanol (B145695) wipes
-
Animal scale
Workflow for Intraperitoneal Injection:
Caption: Workflow for intraperitoneal injection of 8-MSO-ITC in mice.
Protocol:
-
Weigh the mouse and calculate the required dose volume. The maximum volume for an IP injection in mice is typically 10 mL/kg.[7]
-
Fill a 1 mL syringe with the calculated volume of the 8-MSO-ITC solution using a 25-27 gauge needle.
-
Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[8]
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Tissue Collection and Processing for 8-MSO-ITC Analysis
Materials:
-
Surgical instruments (scissors, forceps)
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Extraction solvent (e.g., 1% formic acid in water, acetonitrile)[9]
Protocol:
-
At the designated time points post-administration, euthanize the mice according to approved institutional protocols.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.[1]
-
Dissect the desired tissues (e.g., liver, kidney, lung, brain, spleen, intestine).
-
Rinse tissues briefly in ice-cold PBS to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.[9]
-
Store the frozen tissues at -80°C until analysis.
-
For analysis, homogenize a weighed portion of the frozen tissue in an appropriate extraction solvent.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis by a validated method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 8-MSO-ITC and its metabolites.[9][10]
Signaling Pathway: Nrf2 Activation by Isothiocyanates
Isothiocyanates, including 8-MSO-ITC, are potent activators of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Isothiocyanates can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins.
Caption: Keap1-Nrf2 signaling pathway activation by 8-MSO-ITC.
References
- 1. Kinetics of Sulforaphane in Mice after Consumption of Sulforaphane-Enriched Broccoli Sprout Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of sulforaphane in mice after consumption of sulforaphane-enriched broccoli sprout preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. Isothiocyanates (ITCs) and their metabolites are of significant interest in drug development and nutritional science due to their potential chemopreventive properties. Upon ingestion, ITCs are primarily metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine (NAC) conjugates, which are then excreted in the urine.[1] Monitoring the urinary levels of these metabolites is crucial for understanding the bioavailability, metabolism, and dose-response of 8-MSO-ITC in clinical and preclinical studies.
These application notes provide a detailed protocol for the quantification of 8-MSO-ITC metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway
Isothiocyanates, including 8-MSO-ITC, undergo biotransformation via the mercapturic acid pathway.[1] This process involves conjugation with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, and finally, N-acetylation of the remaining cysteine conjugate to form a mercapturic acid (N-acetylcysteine conjugate), which is then eliminated in the urine.[1]
Quantitative Data Summary
While specific quantitative data for 8-MSO-ITC metabolites in urine are not widely available in the literature, data from studies on other isothiocyanate metabolites provide a useful reference for expected concentration ranges and analytical method performance. The primary urinary metabolite of 8-MSO-ITC is its N-acetylcysteine conjugate (8-MSO-ITC-NAC).[2][3]
Table 1: Quantitative Parameters for Isothiocyanate Metabolite Analysis in Urine
| Parameter | Analyte | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Benzyl (B1604629) ITC Metabolites | Urine | LC-MS/MS | 21-183 nM | [4] |
| Recovery | Benzyl ITC Metabolites | Urine | SPE & LC-MS/MS | ~75% | [4] |
| Urinary Concentration | Total Isothiocyanates | Urine | HPLC-UV | 0.7-7.0 µmol/g creatinine (B1669602) | N/A |
| Urinary Excretion | Allyl ITC-NAC | Urine | HPLC | 5.4 ± 1.7 mg (after 10g mustard) | [5] |
| Urinary Excretion | Allyl ITC-NAC | Urine | HPLC | 12.8 ± 2.0 mg (after 20g mustard) | [5] |
| Reliable Analysis Range | Isothiocyanate Mercapturic Acids | Urine | LC-ESI-MS/MS | 1.0-310 µM | N/A |
Note: Data for 8-MSO-ITC metabolites are not specified in the cited literature; these values for other ITC metabolites serve as a guideline.
Experimental Protocols
Urine Sample Collection and Storage
-
Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers. For studies investigating dietary intake, 24-hour urine collection is recommended to account for diurnal variations in excretion.
-
Storage: Immediately after collection, centrifuge the urine samples (e.g., at 1500 x g for 10 minutes at 4°C) to remove cellular debris. Store the supernatant in aliquots at -80°C until analysis to prevent degradation of the metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate isothiocyanate mercapturic acids from the urine matrix.
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Centrifuge
Protocol:
-
Thaw and Prepare Sample: Thaw frozen urine samples on ice. Centrifuge at 4°C to pellet any precipitate.
-
Acidification: Acidify the urine sample to a pH of approximately 3-4 with formic acid. This step is crucial for the efficient retention of the acidic mercapturic acid metabolites on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified urine sample (e.g., 1-2 mL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interfering compounds.
-
Elution: Elute the 8-MSO-ITC metabolites from the cartridge with 1-2 mL of methanol or isopropanol.[6] Isopropanol has been shown to be highly efficient for eluting retained ITCs.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Suggested):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters (Predicted for 8-MSO-ITC-NAC): The synthesis of an 8-MSO-ITC-NAC standard is recommended for the optimization of MS/MS parameters.[4] In its absence, the following parameters can be used as a starting point.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Predicted Precursor Ion (Q1): The molecular formula for 8-MSO-ITC is C10H19NOS2 and for N-acetylcysteine is C5H9NO3S. The conjugate, 8-MSO-ITC-NAC (C15H28N2O4S3), has a predicted monoisotopic mass of 396.12. The [M+H]+ ion would be m/z 397.1 .
-
Product Ions (Q3) and Collision Energy (CE): A characteristic fragmentation of NAC conjugates is the neutral loss of the N-acetylcysteine moiety (163 Da) or parts of it. A neutral loss scan for 129 Da (corresponding to the pyroglutamic acid from the NAC moiety) in negative ion mode can be a useful tool for identifying NAC conjugates.[2] For a targeted positive ion mode analysis, the following transitions can be monitored:
-
Transition 1 (Confirmation): m/z 397.1 -> m/z 164.1 (N-acetyl-cysteine immonium ion). The CE for this transition will need to be optimized.
-
Transition 2 (Quantification): A specific fragment from the 8-MSO-ITC part of the molecule should be chosen for quantification. This will require experimental determination or prediction using fragmentation software.
-
Table 2: Predicted and Example MS/MS Transitions for Isothiocyanate-NAC Conjugates
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes |
| 8-MSO-ITC-NAC (Predicted) | 397.1 | 164.1 | N-acetyl-cysteine immonium ion (confirmatory) |
| 8-MSO-ITC-NAC (Predicted) | 397.1 | To be determined | Product ion for quantification |
| N-acetylcysteine | 164.0 | 122.0 | Example transition for the NAC standard[7] |
| Benzyl ITC-NAC | 313.1 | 164.1 | Example transition for a related metabolite |
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve using a synthesized and purified standard of 8-MSO-ITC-NAC spiked into a blank urine matrix and subjected to the same sample preparation procedure.
-
Quantification: Quantify the 8-MSO-ITC-NAC in the urine samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
-
Normalization: To account for variations in urine dilution, it is recommended to normalize the urinary metabolite concentrations to urinary creatinine levels.
Conclusion
The protocol described provides a robust framework for the sensitive and specific measurement of this compound metabolites in urine. This methodology is essential for pharmacokinetic and pharmacodynamic studies in the fields of nutrition, pharmacology, and drug development, enabling a deeper understanding of the biological activity of this promising dietary compound. The use of a stable isotope-labeled internal standard and a validated analytical method will ensure the generation of high-quality, reproducible data.
References
- 1. Detection of 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) and its conjugate with N-acetyl-L-cysteine (NAC) by high performance liquid chromatograpy-atmospheric pressure chemical ionization mass spectrometry (HPLC-MS/APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of watercress consumption on urinary metabolites of nicotine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Apoptosis with 8-Methylsulfinyloctyl Isothiocyanate Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a member of the isothiocyanate (ITC) family of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables. Numerous studies have highlighted the potential of ITCs as chemopreventive and therapeutic agents due to their ability to induce apoptosis (programmed cell death) in cancer cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing apoptosis in cells treated with 8-MSO-ITC. While specific quantitative data for 8-MSO-ITC is limited in publicly available literature, the provided protocols are based on established methods for other well-studied ITCs and serve as a comprehensive guide for initiating research in this area.
Data Presentation
The following tables present illustrative quantitative data from studies on related isothiocyanates, such as Sulforaphane (B1684495) (SFN) and Benzyl isothiocyanate (BITC), to provide a comparative context for expected results when assessing 8-MSO-ITC-induced apoptosis. Note: These values are for illustrative purposes only and will require experimental determination for 8-MSO-ITC.
Table 1: Illustrative Dose-Dependent Induction of Apoptosis by Isothiocyanates in SKM-1 Cells (24h Treatment)
| Isothiocyanate | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 5.9 ± 0.8 | 2.3 ± 0.5 | 8.2 ± 1.1 |
| SFN | 8 | 12.1 ± 1.5 | 7.5 ± 1.2 | 19.6 ± 2.5 |
| BITC | 8 | 35.2 ± 3.1 | 18.6 ± 2.4 | 53.8 ± 4.9 |
Data adapted from studies on similar isothiocyanates and are intended for illustrative purposes.[5] Actual values for 8-MSO-ITC must be determined experimentally.
Table 2: Illustrative Caspase-3/7 and Caspase-9 Activation in HepG2 Cells Treated with an Isothiocyanate (33.8 µM for 48h)
| Treatment | Caspase-3/7 Activity (Relative Luminescence Units) | Caspase-9 Activity (Relative Luminescence Units) |
| Control | 10,500 ± 980 | 8,200 ± 750 |
| Isothiocyanate | 35,200 ± 2,800 | 25,600 ± 2,100 |
Data adapted from studies on similar isothiocyanates and are intended for illustrative purposes.[3] Actual values for 8-MSO-ITC must be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent nucleotide that stains necrotic cells or late apoptotic cells with compromised membrane integrity.[6][7][8]
Materials:
-
This compound (8-MSO-ITC)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
8-MSO-ITC Treatment: Prepare a stock solution of 8-MSO-ITC in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 25, 50, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[6]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key apoptosis-related enzymes, caspases (e.g., caspase-3, -8, -9), using a luminogenic or colorimetric substrate.[9][10][11][12][13]
Materials:
-
This compound (8-MSO-ITC)
-
Cell line of interest
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric assays)
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
8-MSO-ITC Treatment: Treat cells with various concentrations of 8-MSO-ITC as described in Protocol 1. Include a vehicle control.
-
Caspase Activity Measurement:
-
After the desired treatment time, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family members (Bcl-2, Bax) and cleaved caspases (e.g., cleaved caspase-3, cleaved PARP).[14][15][16][17]
Materials:
-
This compound (8-MSO-ITC)
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat and harvest cells as described in Protocol 1. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: General signaling pathways of isothiocyanate-induced apoptosis.
Caption: Experimental workflow for assessing 8-MSO-ITC-induced apoptosis.
References
- 1. Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. chemometec.com [chemometec.com]
- 10. novusbio.com [novusbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Investigating 8-Methylsulfinyloctyl Isothiocyanate in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential chemopreventive and therapeutic effects in various cancers, including colorectal cancer.[1][2] These compounds are known to modulate multiple cellular signaling pathways involved in carcinogenesis, such as inducing apoptosis, activating antioxidant responses, and inhibiting inflammation.[3][4] 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC) is a long-chain isothiocyanate found in plants like watercress.[5][6] While its anti-inflammatory and anti-bacterial properties have been noted, its potential as an anti-cancer agent in colon cancer is not yet extensively studied.[5][7]
This document provides a comprehensive framework for researchers to investigate the efficacy and mechanism of action of 8-MSOO-ITC in colon cancer models. The protocols and application notes are based on established methodologies used for other well-researched isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC).[8][9]
Application Notes
Hypothesized Mechanisms of Action of 8-MSOO-ITC in Colon Cancer
Based on the known biological activities of other isothiocyanates, 8-MSOO-ITC is hypothesized to exert its anti-cancer effects in colon cancer through several key mechanisms:
-
Induction of Apoptosis: Isothiocyanates are known to induce programmed cell death in cancer cells.[1][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the activation of effector caspases such as caspase-3.[3][10] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[11]
-
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Isothiocyanates can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby protecting cells from oxidative stress.[3][13]
-
Induction of Mitochondrial Dysfunction: Cancer cells often exhibit altered mitochondrial metabolism. Isothiocyanates have been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and depletion of cellular ATP.[14][15] This disruption of mitochondrial function can be a key trigger for the intrinsic apoptotic pathway.[14][16]
Data Presentation
The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols outlined below.
Table 1: Cytotoxicity of 8-MSOO-ITC on Colon Cancer Cell Lines
| Cell Line | 8-MSOO-ITC IC50 (µM) after 48h |
| HT-29 | Value to be determined |
| HCT116 | Value to be determined |
| SW480 | Value to be determined |
| Normal Colon Fibroblasts (CCD-18Co) | Value to be determined |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Effect of 8-MSOO-ITC on the Expression of Apoptosis-Related Proteins
| Treatment | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP |
| Control (Vehicle) | 1.0 | 1.0 |
| 8-MSOO-ITC (X µM) | Value to be determined | Value to be determined |
| 8-MSOO-ITC (Y µM) | Value to be determined | Value to be determined |
| Positive Control (e.g., Staurosporine) | Value to be determined | Value to be determined |
Values to be determined by Western blot analysis and densitometry, normalized to a loading control like β-actin.
Table 3: Effect of 8-MSOO-ITC on Nrf2 Nuclear Translocation
| Treatment | Relative Nuclear Nrf2 Expression |
| Control (Vehicle) | 1.0 |
| 8-MSOO-ITC (X µM) | Value to be determined |
| 8-MSOO-ITC (Y µM) | Value to be determined |
| Positive Control (e.g., Sulforaphane) | Value to be determined |
Values to be determined by Western blot analysis of nuclear fractions and densitometry, normalized to a nuclear loading control like Lamin A/C.
Table 4: Effect of 8-MSOO-ITC on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Percentage of Cells with Depolarized Mitochondria |
| Control (Vehicle) | Value to be determined |
| 8-MSOO-ITC (X µM) | Value to be determined |
| 8-MSOO-ITC (Y µM) | Value to be determined |
| Positive Control (e.g., CCCP) | Value to be determined |
Values to be determined by flow cytometry using a potential-sensitive dye like DiOC6(3).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 8-MSOO-ITC on colon cancer cells.[17][18]
Materials:
-
Colon cancer cell lines (e.g., HT-29, HCT116) and a normal colon cell line (e.g., CCD-18Co)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-MSOO-ITC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]
-
Prepare serial dilutions of 8-MSOO-ITC in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted 8-MSOO-ITC solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MSOO-ITC concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol is for detecting the induction of apoptosis by 8-MSOO-ITC.[11]
Materials:
-
Colon cancer cells
-
8-MSOO-ITC
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 8-MSOO-ITC for a predetermined time (e.g., 24 or 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.[20][21]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Western Blotting for Nrf2 Activation
This protocol is for assessing the nuclear translocation of Nrf2.[22][23]
Materials:
-
Colon cancer cells
-
8-MSOO-ITC
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents (as above)
-
Primary antibodies: anti-Nrf2, anti-Lamin A/C (nuclear loading control), anti-β-actin (cytoplasmic loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with 8-MSOO-ITC for a shorter duration, typically 1-4 hours.[22]
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Perform Western blotting as described in the previous protocol, loading equal amounts of protein from the nuclear and cytoplasmic fractions.
-
Probe the membranes with antibodies against Nrf2, Lamin A/C, and β-actin.
-
Analyze the levels of Nrf2 in the nuclear fraction, normalizing to Lamin A/C.[22]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye DiOC6(3) to measure changes in ΔΨm by flow cytometry.[14]
Materials:
-
Colon cancer cells
-
8-MSOO-ITC
-
DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) stock solution (in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Treat cells with 8-MSOO-ITC for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS containing 40 nM DiOC6(3).[14]
-
Incubate the cells for 30 minutes at 37°C in the dark.[14]
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[14]
-
A decrease in fluorescence intensity in the treated cells compared to the control cells indicates mitochondrial depolarization.
Visualizations
Caption: Hypothesized signaling pathways of 8-MSOO-ITC in colon cancer cells.
Caption: Experimental workflow for assessing the anti-cancer effects of 8-MSOO-ITC.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The role of sulforaphane, an isothiocyanate derivative, in colorectal cancer via oxidative stress involving the Nrf2 pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mukerremsahin.com.tr [mukerremsahin.com.tr]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of NRF2 in Colorectal Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mitochondrial dynamics and colorectal cancer biology: mechanisms and potential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Application of 8-Methylsulfinyloctyl Isothiocyanate in Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO) is a naturally occurring isothiocyanate found in cruciferous vegetables, notably watercress. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of 8-MSO in various in vitro and potential in vivo inflammation models. The information is intended to guide researchers in pharmacology, immunology, and drug discovery in exploring the therapeutic utility of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated that 8-MSO can significantly inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). The primary mechanisms include the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of 8-MSO in in vitro models.
Table 1: Effect of 8-MSO on Pro-inflammatory Mediators in LPS-Stimulated Murine Peritoneal Macrophages
| Inflammatory Mediator | 8-MSO Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 12.5 | Significant Reduction | [1][2] |
| Prostaglandin E2 (PGE2) | 12.5 | Significant Reduction | [2] |
Table 2: Effect of 8-MSO on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Peritoneal Macrophages
| Cytokine | 8-MSO Concentration (µM) | Inhibition | Reference |
| TNF-α | 6.25, 12.5 | Statistically Significant | [1] |
| IL-1β | 6.25, 12.5 | Statistically Significant | [1] |
| IL-6 | 6.25, 12.5 | Statistically Significant | [1] |
| IL-17 | 6.25, 12.5 | Statistically Significant | [1] |
Table 3: Effect of 8-MSO on Pro-inflammatory Enzyme Expression in LPS-Stimulated Murine Peritoneal Macrophages
| Enzyme | 8-MSO Concentration (µM) | Effect | Reference |
| iNOS | 12.5 | Decreased Expression | [1][2] |
| COX-2 | 12.5 | Decreased Expression | [1][2] |
| mPGES-1 | Not Specified | Decreased Expression | [1] |
Signaling Pathways Modulated by 8-MSO
8-MSO has been shown to interfere with key inflammatory signaling pathways. The diagrams below, generated using Graphviz, illustrate these interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the harvesting of macrophages from the peritoneal cavity of mice.
Materials:
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile syringes (10 mL) and needles (23G)
-
Sterile dissecting tools
-
50 mL conical tubes
-
Cell culture plates
Procedure:
-
Euthanize the mouse via an approved method.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a small midline incision in the skin and retract it to expose the peritoneal wall.
-
Carefully inject 10 mL of sterile, cold PBS into the peritoneal cavity using a 23G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.
-
Aspirate the peritoneal fluid using the same syringe and needle and transfer it to a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.
-
Count the cells and plate them at the desired density in cell culture plates.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 2-4 hours to allow for macrophage adherence.
-
After incubation, wash the plates with warm PBS to remove non-adherent cells.
Protocol 2: In Vitro LPS-Induced Inflammation Model
This protocol details the stimulation of macrophages with LPS to induce an inflammatory response and treatment with 8-MSO.
Materials:
-
Adherent murine peritoneal macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (8-MSO) dissolved in a suitable solvent (e.g., DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare stock solutions of LPS and 8-MSO.
-
Seed the adherent macrophages in a 96-well or 24-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of 8-MSO (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO used for 8-MSO).
-
After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. Include a negative control group with no LPS stimulation.
-
Incubate the plates for a specified period (e.g., 24 hours for cytokine and NO measurement).
-
After incubation, collect the cell culture supernatants for analysis of inflammatory mediators.
-
The remaining cells can be lysed for protein or RNA extraction for Western blot or RT-PCR analysis.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
This protocol describes the quantification of nitric oxide production by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of cell culture supernatant to each well of a 96-well plate in triplicate.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Protocol 4: Measurement of Cytokines (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
The reaction is stopped, and the absorbance is read at the recommended wavelength.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Protocol 5: Western Blot Analysis for iNOS, COX-2, and NF-κB
This protocol is for the detection and quantification of key inflammatory proteins in cell lysates.
Materials:
-
Cell lysates from Protocol 2
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Potential In Vivo Applications and General Protocols
While specific in vivo studies for 8-MSO are not yet extensively published, its potent in vitro anti-inflammatory activity suggests its potential utility in animal models of inflammatory diseases. Researchers can adapt standard, well-established in vivo models to investigate the efficacy of 8-MSO.
General Protocol for Carrageenan-Induced Paw Edema in Mice
This is a widely used model of acute inflammation.
Materials:
-
Mice (e.g., Swiss albino or BALB/c)
-
Carrageenan (1% w/v in sterile saline)
-
8-MSO dissolved in a suitable vehicle
-
Pletysmometer or digital calipers
Procedure:
-
Administer 8-MSO (e.g., orally or intraperitoneally) at various doses to different groups of mice. A control group should receive the vehicle only.
-
After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
References
Troubleshooting & Optimization
Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 8-Methylsulfinyloctyl isothiocyanate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for up to 3 years.
-
Stock Solutions:
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.[1]
-
-
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for up to one week.
Q2: What solvents are recommended for preparing stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: My this compound solution has precipitated. What should I do?
A3: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Isothiocyanates, in general, are more stable in acidic conditions and are prone to degradation in neutral to alkaline conditions. The isothiocyanate group is susceptible to nucleophilic attack by water (hydrolysis), and this reaction is catalyzed by hydroxide (B78521) ions. Therefore, for experiments in aqueous buffers, it is advisable to use a slightly acidic to neutral pH (pH 4-7) and to prepare the solutions fresh.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis of the -N=C=S group, which can lead to the formation of the corresponding amine and thiourea (B124793) derivatives. In the presence of other nucleophiles, such as thiols (e.g., glutathione (B108866) in cell culture media), dithiocarbamate (B8719985) conjugates can form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment, especially for aqueous-based assays. Minimize the time between solution preparation and use. Store stock solutions appropriately at -80°C and avoid repeated freeze-thaw cycles. |
| Loss of biological activity | Instability of the compound under experimental conditions (e.g., high pH, elevated temperature). | Optimize experimental conditions to ensure stability. Consider using a buffered solution with a slightly acidic pH. If elevated temperatures are necessary, minimize the exposure time. |
| Precipitation in cell culture media | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. Perform a solubility test prior to the experiment. |
| Difficulty in detecting the compound by HPLC | Low concentration or degradation. | Use a sensitive and validated HPLC method. Consider derivatization to enhance detection if necessary. Ensure the analytical column and mobile phase are appropriate for separating the compound from potential degradation products. |
Stability Data
Direct quantitative stability data for this compound is limited in the published literature. However, data from its close structural analog, sulforaphane (B1684495) (4-methylsulfinylbutyl isothiocyanate), provides valuable insights into its stability profile. The degradation of sulforaphane has been shown to follow apparent first-order kinetics.[1]
Table 1: Half-life (t½) of Sulforaphane in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (days) |
| 4.0 | Citrate | 10.5 |
| 5.0 | Citrate | 8.8 |
| 6.0 | Phosphate | 4.5 |
| 7.0 | Phosphate | 1.2 |
| 8.0 | Phosphate | 0.3 |
Data is extrapolated from studies on sulforaphane and should be considered as an estimation for this compound.
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Sulforaphane in Aqueous Solution (pH 7.0)
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) |
| 4 | 0.05 |
| 25 | 0.45 |
| 37 | 0.58 |
Data is extrapolated from studies on sulforaphane and should be considered as an estimation for this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Warm the vial of solid this compound to room temperature.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution (for cell culture):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.
-
Ensure the final DMSO concentration in the cell culture is below the toxic level for the specific cell line being used (typically ≤ 0.5%).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the compound and its more nonpolar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired solvents or buffers at a known concentration.
-
Store the solutions under the specified conditions (e.g., different temperatures, pH values).
-
At each time point, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration, and inject it into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a freshly prepared standard.
-
Quantify the peak area of the compound at each time point.
-
Calculate the percentage of the compound remaining over time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
preventing degradation of 8-Methylsulfinyloctyl isothiocyanate during extraction
Welcome to the technical support center for the extraction of 8-Methylsulfinyloctyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring isothiocyanate (ITC) found in plants of the Brassicaceae family, such as watercress.[1] It is formed from its precursor, 8-methylsulfinyloctyl glucosinolate, through the enzymatic action of myrosinase upon plant tissue disruption. Isothiocyanates, in general, are known to be reactive and unstable compounds, susceptible to degradation under various conditions, which can impact experimental reproducibility and the biological activity of the extracts.[2][3]
Q2: What are the primary factors that cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of isothiocyanates, including this compound, are:
-
Temperature: Elevated temperatures, particularly above 60°C, can significantly accelerate the degradation of ITCs.[4]
-
pH: Both highly acidic and alkaline conditions can lead to the degradation or transformation of ITCs. At a neutral pH, the formation of ITCs is generally favored, while acidic conditions can promote the formation of nitriles instead.[4][5]
-
Presence of Nucleophiles: The isothiocyanate functional group (-N=C=S) is electrophilic and can react with nucleophiles such as water, alcohols, and compounds with amino or thiol groups, leading to the formation of degradation products.[6][7]
-
Enzymatic Activity: The presence of the epithiospecifier protein (ESP) can direct the conversion of glucosinolates towards nitriles rather than isothiocyanates.[5]
Q3: How can I minimize the degradation of this compound during the initial sample preparation?
To minimize degradation during sample preparation:
-
Use Fresh or Properly Stored Material: Start with fresh plant material whenever possible. If using stored material, it should be lyophilized (freeze-dried) and kept at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to minimize enzymatic and chemical degradation.
-
Rapid Processing: Process the plant material quickly after harvesting or thawing to minimize the time for degradative processes to occur.
-
Controlled Grinding: If grinding is necessary, perform it at low temperatures, for instance, by using a pre-chilled mortar and pestle or a cryogenic grinder to prevent heat generation.
Q4: What is the optimal pH for the enzymatic conversion of the precursor glucosinolate to this compound?
The enzymatic conversion of glucosinolates to isothiocyanates by myrosinase is pH-dependent. For most isothiocyanates, a neutral pH of around 7.0 is optimal for maximizing the yield.[5][7] Strongly acidic or alkaline conditions should be avoided during this step.
Q5: Which solvents are recommended for the extraction of this compound?
Medium-polarity solvents are generally effective for extracting isothiocyanates. Dichloromethane (B109758) and n-hexane have been successfully used for the liquid-liquid extraction of this compound from aqueous preparations.[1] The choice of solvent can also depend on the subsequent analytical methods to be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete hydrolysis of the precursor glucosinolate. | Ensure optimal conditions for myrosinase activity: maintain a neutral pH (around 7.0) and a moderate temperature (around 37°C) during the hydrolysis step. The addition of ascorbic acid can also promote the reaction.[1] |
| Degradation due to high temperatures. | Avoid exposing the sample to high temperatures (above 40-60°C) at all stages of the extraction process. Use chilled solvents and equipment, and perform extractions on ice if possible. | |
| Incorrect pH during hydrolysis or extraction. | Buffer the aqueous solution to a neutral pH (e.g., using phosphate-buffered saline, PBS) during the hydrolysis step.[1] Avoid strongly acidic or alkaline conditions. | |
| Formation of nitriles instead of isothiocyanates. | The presence of Epithiospecifier Protein (ESP) can favor nitrile formation. While difficult to control, maintaining a neutral pH can help favor isothiocyanate formation. | |
| Inconsistent results between extraction batches | Degradation of the compound in the final extract during storage. | Store the final extract at low temperatures (-20°C or -80°C) in an airtight container, protected from light. For long-term storage, dissolving the extract in a non-nucleophilic organic solvent and storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. |
| Variability in the plant material. | Ensure that the starting plant material is from a consistent source and has been stored under the same conditions. The concentration of precursors can vary depending on growing conditions and post-harvest handling. | |
| Presence of unexpected peaks in analytical readouts (e.g., LC-MS) | Degradation products have formed. | Review the extraction procedure for potential exposure to high temperatures, extreme pH, or nucleophilic reagents. Analyze the mass spectra of the unexpected peaks to identify potential degradation products, such as thioureas or amines.[8] |
Experimental Protocols
Optimized Protocol for the Extraction of this compound from Watercress
This protocol is adapted from methods described for the extraction of isothiocyanates from watercress.[1]
1. Sample Preparation:
-
Start with fresh or lyophilized (freeze-dried) watercress.
-
If fresh, weigh approximately 5.0 grams of the plant material. If lyophilized, use a corresponding amount.
-
Homogenize the plant material in a blender or with a mortar and pestle.
2. Enzymatic Hydrolysis:
-
Immediately after homogenization, suspend the plant material in 350 mL of phosphate-buffered saline (PBS) at pH 7.0.
-
Add a catalytic amount of ascorbic acid (approximately 0.5 mmol) to the suspension.
-
Stir the suspension vigorously at 37°C for 2 hours to facilitate the enzymatic conversion of glucosinolates to isothiocyanates.
3. Liquid-Liquid Extraction:
-
After the 2-hour hydrolysis, add 400 mL of dichloromethane to the mixture.
-
Continue to stir the biphasic mixture at 37°C for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer (dichloromethane), which contains the this compound.
-
To maximize the yield, the aqueous layer can be re-extracted with a fresh portion of dichloromethane.
4. Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30-40°C to prevent thermal degradation.
5. Storage:
-
For short-term storage, keep the concentrated extract at -20°C.
-
For long-term storage, store at -80°C under an inert atmosphere.
Data Presentation
Table 1: Influence of Temperature on the Stability of a Closely Related Isothiocyanate (Sulforaphane)
Disclaimer: The following data is for sulforaphane (B1684495) and is intended to be illustrative of the general sensitivity of sulfoxide-containing isothiocyanates to temperature. The actual degradation rates for this compound may vary.
| Temperature (°C) | Half-life (t½) at pH 7.4 (days) |
| 4 | ~ 34 |
| 25 | ~ 2.4 |
| 37 | ~ 0.8 |
Data extrapolated from stability studies on sulforaphane.
Table 2: Influence of pH on the Stability of a Closely Related Isothiocyanate (Sulforaphane)
Disclaimer: The following data is for sulforaphane and is intended to be illustrative of the general sensitivity of sulfoxide-containing isothiocyanates to pH. The actual degradation rates for this compound may vary.
| pH | Relative Stability | Comments |
| < 4 | Moderate | Risk of nitrile formation increases. |
| 4 - 7 | High | Generally the most stable range for isothiocyanates. |
| > 7 | Low | Degradation is accelerated in alkaline conditions. |
Data extrapolated from stability studies on sulforaphane.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]
- 7. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Extraction
Welcome to the technical support center for the troubleshooting of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MSO-ITC) and its precursor?
A1: this compound is a bioactive compound belonging to the isothiocyanate family, known for its potential health benefits.[1][2][3][4][5] It is derived from the enzymatic hydrolysis of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as hirsutin), which is naturally present in various cruciferous vegetables like watercress.[6][7][8]
Q2: What is the critical step in obtaining a high yield of 8-MSO-ITC?
A2: The most critical step is the enzymatic conversion of the glucosinolate precursor by the myrosinase enzyme.[6] For optimal yield, it is crucial to provide favorable conditions for myrosinase activity before inactivating the enzyme to prevent further degradation of the target compound.
Q3: What are the common causes of low 8-MSO-ITC yield?
A3: Low yields can stem from several factors, including:
-
Improper sample preparation: Inadequate cell disruption can limit the interaction between the glucosinolate precursor and myrosinase.
-
Suboptimal enzymatic hydrolysis: Incorrect temperature, pH, or incubation time during the hydrolysis step can reduce the conversion of the precursor to 8-MSO-ITC.
-
Myrosinase inactivation: Premature inactivation of myrosinase by heat or certain solvents will halt the formation of 8-MSO-ITC.[9][10][11]
-
Degradation of 8-MSO-ITC: The compound can be unstable under certain conditions, such as high temperatures or exposure to light.
-
Inefficient extraction: The choice of solvent and extraction technique significantly impacts the recovery of 8-MSO-ITC.
-
Losses during purification: Suboptimal purification methods can lead to a significant loss of the final product.
Q4: How is 8-MSO-ITC typically quantified?
A4: 8-MSO-ITC is commonly quantified using High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Consistently Low or No Yield of 8-MSO-ITC
| Symptom | Possible Cause | Troubleshooting Steps |
| Very low or undetectable levels of 8-MSO-ITC in the final extract. | Premature Myrosinase Inactivation: The myrosinase enzyme was destroyed before it could convert the glucosinolate precursor. Myrosinase is heat-sensitive and can be inactivated at temperatures above 40-60°C.[9][11][17] | - Ensure all initial processing steps (e.g., homogenization) are performed at room temperature or below. - Avoid using hot solvents for the initial extraction phase where enzymatic conversion is desired. - If using heat to inactivate the enzyme, ensure it is applied after an adequate incubation period for hydrolysis. |
| Inadequate Cell Disruption: The glucosinolate precursor and myrosinase are physically separated within the plant cells and require thorough mixing to react. | - Homogenize the plant material thoroughly in a blender or with a mortar and pestle. - Consider freeze-drying the material before grinding to a fine powder to enhance cell wall rupture. | |
| Suboptimal Hydrolysis Conditions: The pH and temperature of the extraction buffer were not optimal for myrosinase activity. | - Use a buffer with a slightly acidic to neutral pH (around 5-7) for the hydrolysis step.[18] - Maintain the temperature between 25-40°C during the hydrolysis incubation.[19][20] | |
| Incorrect Solvent Choice: The solvent used for extraction is not efficient at solubilizing 8-MSO-ITC. | - Use a moderately polar organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) for the extraction of the isothiocyanate.[12][21] - For initial hydrolysis, water or a buffer is necessary to facilitate enzyme activity.[18] |
Issue 2: Inconsistent Yields Between Batches
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant variability in 8-MSO-ITC yield from one extraction to another. | Variable Hydrolysis Time: The incubation time for enzymatic conversion is not standardized. | - Implement a consistent and optimized incubation time for the hydrolysis step (e.g., 1-3 hours).[20] |
| Inconsistent Sample Material: The concentration of the glucosinolate precursor can vary depending on the plant's age, growing conditions, and storage. | - Use plant material from a consistent source and of a similar age. - If possible, analyze the precursor content in a small sample of the starting material. | |
| Degradation During Storage: The extracted 8-MSO-ITC may be degrading during storage. | - Store the final extract at low temperatures (-20°C or -80°C) and protected from light.[5] - Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction of isothiocyanates, primarily based on studies of the closely related compound sulforaphane (B1684495), which can serve as a starting point for optimizing 8-MSO-ITC extraction.
| Parameter | Recommended Range/Value | Notes |
| Hydrolysis Temperature | 25 - 40°C | Myrosinase activity decreases significantly above 40°C and is rapidly inactivated at temperatures above 60°C.[9][11][20] |
| Hydrolysis pH | 5.0 - 7.0 | A slightly acidic to neutral pH is generally optimal for myrosinase activity.[18] |
| Hydrolysis Time | 1 - 3 hours | Longer incubation times do not always lead to higher yields and can sometimes result in degradation.[20] |
| Extraction Solvents | Dichloromethane, Ethyl Acetate | These solvents have shown good recovery for similar isothiocyanates.[12][21] |
| HPLC Column | C18 Reverse-Phase | A C18 column is commonly used for the separation of isothiocyanates.[22] |
| HPLC Mobile Phase | Acetonitrile (B52724)/Water Gradient | A gradient elution with acetonitrile and water is typically used for good separation.[13] |
| HPLC Detection Wavelength | ~245 nm | Isothiocyanates can be detected in the UV range, though sensitivity may be limited.[23] |
Experimental Protocols
Protocol 1: Extraction of 8-MSO-ITC from Plant Material
-
Sample Preparation:
-
Harvest fresh plant material (e.g., watercress).
-
Freeze-dry the material to preserve the glucosinolates and myrosinase.
-
Grind the freeze-dried material into a fine powder using a blender or mortar and pestle.
-
-
Enzymatic Hydrolysis:
-
To 1 gram of the powdered material, add 10 mL of a phosphate (B84403) buffer (100 mM, pH 6.5).
-
Incubate the mixture at 30°C for 2 hours with occasional shaking to allow for the enzymatic conversion of 8-methylsulfinylheptyl glucosinolate to 8-MSO-ITC.
-
-
Enzyme Inactivation and Extraction:
-
Add 20 mL of dichloromethane to the mixture.
-
Vortex vigorously for 2 minutes to stop the enzymatic reaction and extract the 8-MSO-ITC.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Partitioning and Collection:
-
Carefully collect the lower organic layer (dichloromethane) containing the 8-MSO-ITC using a separatory funnel or a pipette.
-
Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane to maximize recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried extract.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<35°C) to obtain the crude 8-MSO-ITC extract.
-
-
Storage:
-
Store the crude extract at -20°C or -80°C in a sealed vial, protected from light.
-
Protocol 2: Quantitative Analysis of 8-MSO-ITC by HPLC
-
Sample Preparation:
-
Reconstitute the dried crude extract in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and gradually increase the percentage of B over 20-30 minutes to elute 8-MSO-ITC.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 245 nm or a mass spectrometer for higher specificity.
-
-
Quantification:
-
Prepare a standard curve using a purified 8-MSO-ITC standard of known concentrations.
-
Calculate the concentration of 8-MSO-ITC in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low 8-MSO-ITC extraction yield.
Caption: General experimental workflow for 8-MSO-ITC extraction.
References
- 1. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 3. plantaedb.com [plantaedb.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic study of the irreversible thermal and pressure inactivation of myrosinase from broccoli (Brassica oleracea L. Cv. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. Thermosonication for the Production of Sulforaphane Rich Broccoli Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of an incubation step to maximize sulforaphane content in pre-processed broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation and purification of sulforaphane from broccoli by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 8-Methylsulfinyloctyl Isothiocyanate (8-MSOITC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Methylsulfinyloctyl isothiocyanate (8-MSOITC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the HPLC analysis of 8-MSOITC and other isothiocyanates (ITCs).
Q1: Why am I seeing poor peak shape (tailing or fronting) for my 8-MSOITC peak?
A1: Poor peak shape is a common issue in HPLC.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with polar groups on the analyte, causing tailing.[1] To mitigate this:
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups. A pH range of 2-8 is generally recommended for reversed-phase columns.[1] Adding a small amount of acid like formic acid or trifluoroacetic acid (TFA) is common.[2][3]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing.[1] Try diluting your sample.[1]
-
-
Peak Fronting: This can occur if the sample is dissolved in a solvent stronger than the mobile phase or if the column is overloaded. Consider reducing the injection volume or diluting the sample.[4]
Q2: My baseline is noisy and/or drifting. What are the potential causes and solutions?
A2: An unstable baseline can interfere with accurate peak integration and quantification.
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing baseline noise.[1] Ensure your mobile phase is thoroughly degassed using methods like sonication or vacuum degassing.[1][5]
-
Contamination: Impurities in your solvents or buffer reagents can lead to a noisy or drifting baseline, especially during gradient elution.[5] Use high-purity, HPLC-grade solvents.[5]
-
Poor Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[6]
-
-
System & Environmental Issues:
-
Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[1] Using a thermostatted column compartment is highly recommended to maintain a stable temperature.[1]
-
Detector Lamp: An aging detector lamp can cause increased noise.[5][6] Check the lamp's energy output and replace it if necessary.
-
Q3: My retention times are shifting between injections. How can I fix this?
A3: Inconsistent retention times compromise the reliability of your analysis.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4][6] A common recommendation is to equilibrate with at least 5-10 column volumes of the mobile phase.[4]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., slight variations in pH or solvent ratios) can lead to shifts in retention time.[8][9] Prepare fresh mobile phase daily and ensure accurate measurements.
-
Pump Performance: A malfunctioning pump that delivers an inconsistent flow rate will cause retention times to vary.[6][7] Check for leaks and perform regular pump maintenance.[8]
-
Column Temperature: As mentioned for baseline issues, maintaining a constant column temperature is crucial for reproducible retention times.[1]
Q4: Do I need to derivatize 8-MSOITC for UV detection?
A4: Not necessarily, but it can enhance sensitivity. Many isothiocyanates lack a strong chromophore, making direct UV detection less sensitive.[2] Derivatization with reagents like N-acetyl-L-cysteine (NAC) creates a product with stronger UV absorbance, improving detection limits.[2][10] However, direct detection is possible, often at lower wavelengths like 220 nm or 235 nm.[3][11] A photodiode array (PDA) detector is beneficial as it can monitor multiple wavelengths simultaneously.[1]
Q5: My column backpressure is too high. What should I do?
A5: High backpressure can damage the pump and column.
-
Blockages: The most common cause is a blockage in the system. This could be a blocked frit at the column inlet, contamination on the guard column, or particulates from the sample.
-
Troubleshooting Steps:
-
Start by disconnecting the column and running the pump to see if the pressure drops. This isolates the issue to the column or components upstream.
-
If the column is the source, try back-flushing it (reversing the flow direction) to waste.[4][8]
-
Check and replace the in-line filter and guard column if installed.[7]
-
Ensure your sample is filtered through a 0.22 µm syringe filter before injection to remove particulates.[1]
-
Experimental Protocols
Below are detailed methodologies for the HPLC separation of 8-MSOITC, synthesized from published methods.
Protocol 1: Direct UV Detection by Reversed-Phase HPLC
This protocol is suitable for the direct analysis of 8-MSOITC without derivatization.
| Parameter | Specification |
| HPLC System | System with a binary or quaternary pump, thermostatted column oven, autosampler, and PDA/UV detector.[1] |
| Column | Reversed-phase C18 (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][12] |
| Mobile Phase A | HPLC-grade water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[3][10] |
| Mobile Phase B | HPLC-grade acetonitrile (B52724) with 0.1% Formic Acid or 0.1% TFA.[3][10] |
| Gradient Elution | Start with a low percentage of B, increase linearly to a high percentage of B, then return to initial conditions and equilibrate. A typical gradient might be: 1% to 70% Acetonitrile over 35 minutes.[3] |
| Flow Rate | 0.75 - 1.0 mL/min.[2][3] |
| Column Temperature | 35-60°C. Using elevated temperatures (e.g., 60°C) can improve peak shape and prevent ITC precipitation.[1][13] |
| Injection Volume | 10-20 µL.[1] |
| Detection | UV at 235 nm.[3] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter prior to injection.[1] |
Protocol 2: HPLC with N-acetyl-L-cysteine (NAC) Derivatization
This protocol enhances detection sensitivity by derivatizing the isothiocyanate.
| Parameter | Specification |
| Derivatization Reagent | 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium Bicarbonate (NaHCO₃) in water.[2][10] |
| Derivatization Step | Mix the sample extract (e.g., in isopropanol) with an equal volume of the derivatizing reagent. Incubate the mixture at 50°C for 1 hour.[10] After incubation, the sample can be directly injected. |
| HPLC System | System with a binary or quaternary pump, thermostatted column oven, autosampler, and PDA/UV detector. |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][10] |
| Mobile Phase A | HPLC-grade water with 0.1% Formic Acid.[2][10] |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% Formic Acid.[10] |
| Gradient Elution | A suitable gradient for the derivatized products should be optimized. An example is a linear gradient from 60% to 100% B over 12 minutes.[10] |
| Flow Rate | 1.0 mL/min.[2][10] |
| Column Temperature | 37°C.[11] |
| Injection Volume | 10-20 µL.[1] |
| Detection | UV detection at the maximum absorbance of the derivatized product (e.g., 234 nm).[2][14] |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of 8-MSOITC from sample preparation to data quantification.
HPLC Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. aelabgroup.com [aelabgroup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Detection of 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) and its conjugate with N-acetyl-L-cysteine (NAC) by high performance liquid chromatograpy-atmospheric pressure chemical ionization mass spectrometry (HPLC-MS/APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSOI) Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when assessing cell viability in the presence of 8-Methylsulfinyloctyl isothiocyanate (8-MSOI).
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability assays with 8-MSOI.
Issue 1: High Background Signal in Blank Wells (Media + 8-MSOI, No Cells)
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent: 8-MSOI, like other isothiocyanates, can chemically react with and reduce tetrazolium salts (MTT, XTT, MTS) or resazurin (B115843), leading to a false-positive signal. | 1. Run a plate with cell-free controls: Include wells with media and 8-MSOI at all tested concentrations, but without cells. 2. Subtract background: Subtract the average absorbance/fluorescence of the cell-free control wells from all other wells. 3. Consider an alternative assay: If the background signal is high and variable, switch to an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay. |
| Media Component Interference: Phenol (B47542) red in culture media can interfere with colorimetric assays. | 1. Use phenol red-free media: Perform the assay in media without phenol red to reduce background absorbance. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| 8-MSOI Instability: Isothiocyanates can be unstable in aqueous solutions, with stability being pH and temperature-dependent. | 1. Prepare fresh solutions: Always prepare 8-MSOI solutions immediately before use. 2. Maintain consistent pH: Ensure the pH of your culture medium is stable throughout the experiment. |
| Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. | 1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Optimize seeding density: Determine the optimal cell number for your cell line and assay duration to ensure cells are in the exponential growth phase. |
Issue 3: Unexpected Increase in Viability at High 8-MSOI Concentrations
| Possible Cause | Troubleshooting Steps |
| Induction of Cellular Antioxidant Response: Isothiocyanates are known to induce the Nrf2 pathway, leading to an increase in intracellular glutathione (B108866) (GSH) and other antioxidant enzymes. This can enhance the reduction of assay reagents, masking cytotoxicity.[1][2][3][4][5] | 1. Use a shorter incubation time: A shorter exposure to 8-MSOI may reveal cytotoxic effects before the antioxidant response is fully activated. 2. Switch to a non-redox-based assay: Use an assay that does not measure metabolic activity, such as the SRB assay (protein content) or a luminescent ATP-based assay (ATP levels). |
| Precipitation of 8-MSOI: At high concentrations, 8-MSOI may precipitate out of the culture medium, reducing its effective concentration. | 1. Check for precipitates: Visually inspect the wells under a microscope for any signs of compound precipitation. 2. Determine solubility limit: Perform a solubility test of 8-MSOI in your specific culture medium. |
Frequently Asked Questions (FAQs)
Q1: How does 8-MSOI affect cells?
This compound is an isothiocyanate that can induce a variety of cellular effects. Like other isothiocyanates, it is known to induce phase II detoxification enzymes and can modulate inflammatory responses.[6][7][8] Isothiocyanates are reactive compounds that can conjugate with glutathione and other thiol-containing molecules, leading to changes in the cellular redox state, including the generation of reactive oxygen species (ROS).[2][3][9][10] This can trigger cellular stress responses and, at sufficient concentrations, lead to apoptosis or other forms of cell death.[3]
Q2: Can 8-MSOI interfere with my cell viability assay?
Yes, 8-MSOI has the potential to interfere with cell viability assays, particularly those that rely on measuring the metabolic activity of cells through the reduction of a reporter molecule (e.g., MTT, XTT, resazurin).[11][12][13][14] Interference can occur through:
-
Direct chemical reduction of the assay reagent.
-
Alteration of the intracellular redox environment (e.g., by increasing glutathione levels), which can enhance the cellular reduction of the assay reagent, leading to an overestimation of cell viability.[1][4]
Q3: Which cell viability assay is best for use with 8-MSOI?
The most suitable assay will depend on your specific experimental goals. However, to avoid the artifacts associated with redox-based assays, consider the following:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cellular protein content and is independent of cellular metabolic activity.
-
ATP-based Luminescent Assays: These assays measure the level of intracellular ATP, which is a good indicator of cell viability and is less likely to be directly affected by the redox activity of 8-MSOI.
If you must use a tetrazolium- or resazurin-based assay, it is crucial to perform the appropriate controls as outlined in the Troubleshooting Guides.
Q4: What is the UV-Vis absorbance spectrum of 8-MSOI?
Data Presentation
Table 1: Comparison of Common Cell Viability Assays for Use with 8-MSOI
| Assay Type | Principle | Advantages | Potential for 8-MSOI Interference |
| MTT/XTT/MTS | Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, well-established. | High: Direct reduction by 8-MSOI and interference from altered cellular redox state. |
| Resazurin (AlamarBlue) | Fluorometric; reduction of resazurin to resorufin (B1680543) by cellular reductases.[11][12][13][14] | High sensitivity, non-toxic at low concentrations.[11] | Moderate to High: Potential for direct reduction and interference from altered cellular redox state. |
| SRB | Colorimetric; staining of total cellular protein. | Independent of metabolic activity, simple, and reproducible. | Low: Unlikely to be affected by the chemical properties of 8-MSOI. |
| ATP-based | Luminescent; quantification of intracellular ATP. | High sensitivity, rapid. | Low: Measures a distinct marker of viability that is less prone to direct chemical interference. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treat cells with various concentrations of 8-MSOI and a vehicle control (e.g., DMSO). Include cell-free wells with media and 8-MSOI for background measurement.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
-
Follow steps 1-3 of the MTT protocol.
-
Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450-490 nm using a microplate reader.
Protocol 3: Sulforhodamine B (SRB) Assay (Recommended Alternative)
-
Follow steps 1-3 of the MTT protocol.
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for a typical cell viability assay.
Caption: Troubleshooting decision tree for 8-MSOI assay artifacts.
Caption: Simplified signaling of 8-MSOI's effect on cellular redox state.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential effects of raising and lowering intracellular glutathione levels on the cytotoxicity of allyl isothiocyanate, tert-butylhydroperoxide and chlorodinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylethyl isothiocyanate induces oxidative damage of porcine kidney cells mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 13. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Stress Induced by Resazurin Leads to Autophagy and Cell Death Via Production of Reactive Oxygen Species and Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC)
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MSO-ITC) and why is its bioavailability a concern?
This compound (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables like watercress. It is a potent inducer of phase II detoxification enzymes, which are crucial for cellular protection against carcinogens and oxidative stress. However, like many phytochemicals, 8-MSO-ITC's therapeutic efficacy can be limited by low oral bioavailability due to factors such as poor aqueous solubility, instability in the gastrointestinal (GI) tract, and rapid metabolism.
Q2: How is 8-MSO-ITC absorbed and metabolized in the body?
Upon oral ingestion, 8-MSO-ITC is absorbed from the gut. In the body, it is metabolized primarily through the mercapturic acid pathway. This involves conjugation with glutathione, followed by conversion to N-acetylcysteine conjugates, which are then excreted in the urine. The presence of these conjugates in urine confirms the uptake and metabolism of 8-MSO-ITC.
Q3: What is the primary molecular target of 8-MSO-ITC for its chemopreventive effects?
The primary molecular mechanism for the chemopreventive effects of 8-MSO-ITC and other isothiocyanates is the activation of the Keap1-Nrf2 signaling pathway. 8-MSO-ITC can modify cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a suite of protective enzymes.
Q4: What are the general strategies to improve the oral bioavailability of isothiocyanates like 8-MSO-ITC?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and unstable compounds like 8-MSO-ITC. These include:
-
Nano-delivery Systems: Encapsulating 8-MSO-ITC in nanoparticles, liposomes, or micelles can protect it from degradation in the GI tract, improve its solubility, and facilitate its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing 8-MSO-ITC in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
Q5: How important is the enzyme myrosinase for the bioavailability of 8-MSO-ITC?
Myrosinase is critical for the conversion of glucosinolates (the precursors of isothiocyanates) into their active isothiocyanate forms. Inactivation of myrosinase, for instance through cooking, can significantly reduce the bioavailability of isothiocyanates. Co-administration of a myrosinase source can enhance the conversion and subsequent absorption of isothiocyanates.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of 8-MSO-ITC in Animal Studies
Possible Cause 1: Poor Solubility and Dissolution
-
Solution: 8-MSO-ITC is a lipophilic compound with low aqueous solubility. Consider formulating it in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS) or encapsulating it in nanoparticles or liposomes to improve its dissolution in the gastrointestinal fluids.
Possible Cause 2: Degradation in the GI Tract
-
Solution: The isothiocyanate group is reactive and can be degraded by the harsh pH conditions of the stomach. Encapsulation in enteric-coated nanoparticles or pH-responsive liposomes can protect 8-MSO-ITC from gastric degradation and allow for its release in the more neutral environment of the small intestine.
Possible Cause 3: Inconsistent Oral Gavage Technique
-
Solution: Ensure a standardized and consistent oral gavage technique to minimize variability between animals. Reflux after gavage can also be an issue; ensure the volume administered is appropriate for the animal's size.
Possible Cause 4: Food-Drug Interactions
-
Solution: The presence of food in the stomach can significantly alter the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing to ensure consistent absorption. The food matrix itself can also impact absorption; high-fat meals may enhance the absorption of lipophilic compounds.[1]
Issue 2: Formulation Instability and Aggregation
Possible Cause 1: Nanoparticle Aggregation
-
Solution: Nanoparticles may aggregate in the GI tract, reducing their effective surface area. Ensure your formulation has a sufficient zeta potential (generally > ±30 mV) for good colloidal stability. The inclusion of stabilizers like polyethylene (B3416737) glycol (PEG) can also prevent aggregation.
Possible Cause 2: Drug Leakage from Formulation
-
Solution: Drug leakage can occur during storage or in the GI tract before reaching the absorption site. Optimize the formulation by, for example, adjusting the lipid composition in liposomes or the polymer in nanoparticles to improve drug retention. For liposomes, ensure the hydration step is performed above the phase transition temperature of the lipids.
Possible Cause 3: Instability of 8-MSO-ITC During Formulation
-
Solution: Isothiocyanates can be sensitive to heat and alkaline conditions.[1] During formulation processes that involve heat, such as hot homogenization for solid lipid nanoparticles, consider using a cold homogenization technique to minimize degradation.
Quantitative Data on Bioavailability Enhancement of Isothiocyanates
While specific data for 8-MSO-ITC is limited, studies on other isothiocyanates demonstrate the potential for significant bioavailability enhancement through advanced formulation strategies.
| Formulation Strategy | Isothiocyanate | Animal Model | Key Pharmacokinetic Improvement | Reference |
| PCL–PEG–PCL Micelles | Sulforaphane | Mice | 3.1-fold increase in Cmax; 5.1-fold lower clearance compared to free sulforaphane.[2] | [2] |
| Gold Nanoparticles | Sulforaphane | Not Specified | Enhanced oral bioavailability compared to plain sulforaphane.[3] | [3] |
| Chitosan-coated Vesicles | Isopropyl Isothiocyanate | Not Specified | ~1.8-fold higher intestinal permeation than uncoated vesicles.[4] | [4] |
| Liposomal Formulation | Curcumin | Rats | ~6-fold higher AUC compared to free curcumin. | [5] |
Note: Curcumin is included as an example of a poorly bioavailable phytochemical, as data for isothiocyanate-loaded liposomes is limited in the provided search results.
Experimental Protocols
The following are generalized protocols for the formulation of 8-MSO-ITC based on methods developed for other isothiocyanates. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of 8-MSO-ITC-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve 8-MSO-ITC and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated 8-MSO-ITC by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of 8-MSO-ITC in the liposomes and comparing it to the initial amount used.
-
Protocol 2: Preparation of 8-MSO-ITC-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve 8-MSO-ITC and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. This will cause the polymer to precipitate, forming solid nanoparticles encapsulating the 8-MSO-ITC.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
-
-
Characterization:
-
Characterize the nanoparticles for size, PDI, zeta potential, and morphology (using scanning or transmission electron microscopy).
-
Determine the drug loading and encapsulation efficiency.
-
Visualizations
Signaling Pathway
Caption: Activation of the Nrf2 pathway by 8-MSO-ITC.
Experimental Workflow
Caption: Experimental workflow for assessing the in vivo bioavailability of 8-MSO-ITC formulations.
References
Technical Support Center: Quantifying 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC)
Welcome to the technical support center for the analysis of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of quantifying 8-MSO-ITC in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MSO-ITC) and why is it challenging to quantify?
A1: this compound is a bioactive compound found in cruciferous vegetables like watercress[1]. As an isothiocyanate (ITC), it is known for its potential anti-inflammatory and antimicrobial properties[2][3]. The quantification of 8-MSO-ITC is challenging due to several factors inherent to isothiocyanates. These include their high reactivity, potential for instability in aqueous media, and susceptibility to matrix effects during analysis, particularly with sensitive techniques like mass spectrometry[4][5][6].
Q2: What are the most common analytical methods for quantifying 8-MSO-ITC?
A2: The most prevalent method for the quantification of 8-MSO-ITC and other isothiocyanates in complex biological and plant matrices is Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the analyte in the presence of numerous other compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization due to the thermal instability of some ITCs[6].
Q3: What is a "matrix effect" and how does it impact 8-MSO-ITC analysis?
A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix[7][8]. In the context of 8-MSO-ITC analysis using LC-MS with electrospray ionization (ESI), components like phospholipids, salts, and other endogenous metabolites in biological samples can suppress or enhance the 8-MSO-ITC signal[7][8]. This interference can lead to inaccurate and imprecise quantification, either underestimating or overestimating the true concentration[7].
Q4: How can I ensure the stability of 8-MSO-ITC during sample preparation and storage?
A4: Isothiocyanates can be unstable in aqueous and certain solvent conditions[5]. For stock solutions, storage at low temperatures (-20°C or -80°C) is recommended, with usage within one to six months depending on the temperature[2][9]. During sample preparation, it is crucial to minimize exposure to high temperatures and extreme pH conditions. Samples should be processed promptly and stored at -80°C until analysis to prevent degradation[10].
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 8-MSO-ITC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 8-MSO-ITC | Analyte Degradation: 8-MSO-ITC may have degraded during sample collection, storage, or extraction[5].Inefficient Extraction: The chosen extraction solvent or method may not be optimal for 8-MSO-ITC.Ion Suppression: Significant matrix effects are suppressing the analyte signal in the mass spectrometer[7]. | Optimize Storage & Handling: Ensure samples are kept on ice during processing and stored at -80°C. Minimize freeze-thaw cycles.Improve Extraction: Test different extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane) or consider Solid-Phase Extraction (SPE) for cleaner extracts[4][11].Mitigate Matrix Effects: Improve chromatographic separation to resolve 8-MSO-ITC from interfering compounds. Use a stable isotope-labeled internal standard if available. Dilute the sample extract to reduce the concentration of matrix components[8]. |
| Poor Peak Shape or Tailing | Column Overload: Injecting too much sample or analyte.Secondary Interactions: Analyte may be interacting with active sites on the column or in the LC system.Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for 8-MSO-ITC. | Reduce Injection Volume: Dilute the sample or reduce the injection volume.Use High-Quality Consumables: Employ a new, high-quality HPLC column. Consider adding a small amount of a competing agent to the mobile phase if secondary interactions are suspected.Adjust Mobile Phase: Modify the mobile phase pH or the organic solvent ratio to improve peak shape. |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples.Matrix Effect Variability: The extent of ion suppression or enhancement differs between samples or batches[8].Instrument Instability: Fluctuations in the LC or MS system performance. | Standardize Protocols: Ensure consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve precision.Use an Internal Standard: Incorporate a suitable internal standard (ideally, a stable isotope-labeled 8-MSO-ITC) early in the sample preparation process to correct for both extraction variability and matrix effects[12].Perform System Suitability Tests: Before running the sample batch, inject a standard solution multiple times to confirm the stability and performance of the LC-MS system. |
| Analyte Appears Unstable in Autosampler | Degradation in Solvent: 8-MSO-ITC may be unstable in the solvent used for the final extract over the course of a long analytical run[5].Temperature Effects: The autosampler temperature may be too high. | Test Solvent Stability: Perform a stability test by re-injecting the same vial at different time points to assess degradation.Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical queue. |
Experimental Protocols
Protocol 1: Extraction of 8-MSO-ITC from Biological Fluids (Plasma/Urine)
This protocol outlines a general procedure for Liquid-Liquid Extraction (LLE). For cleaner samples, Solid-Phase Extraction (SPE) is recommended[11].
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled ITC) to each sample, vortex briefly.
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 2 volumes of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the supernatant (from plasma) or directly to the urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: HPLC-MS/MS Quantification of 8-MSO-ITC
This is a representative LC-MS method. Parameters must be optimized for your specific instrument.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[13]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Key MS Parameters:
-
Precursor Ion (Q1): m/z 234.1 (for [M+H]⁺)[13]
-
Product Ions (Q3): Optimize by infusing a standard. Common losses for ITCs include the isothiocyanate group.
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of isothiocyanates in complex matrices. Actual values for 8-MSO-ITC will depend on the specific matrix, method, and instrumentation.
| Parameter | Typical Range for ITC Analysis | Reference |
| Recovery | 80 - 110% | [11] |
| Limit of Detection (LOD) | 0.1 - 10 nmol/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 - 25 nmol/mL | - |
| Linearity (R²) | > 0.99 | [11] |
| Inter-day Precision (%RSD) | < 15% | - |
| Intra-day Precision (%RSD) | < 10% | - |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the general workflow for quantifying 8-MSO-ITC from sample collection to final data analysis.
Caption: General experimental workflow for 8-MSO-ITC quantification.
Troubleshooting Decision Tree for Low Analyte Signal
This diagram provides a logical flow for diagnosing the cause of a weak or absent signal for 8-MSO-ITC.
Caption: Troubleshooting decision tree for low 8-MSO-ITC signal.
Simplified Signaling Pathway of 8-MSO-ITC in Macrophages
This diagram shows the inhibitory effect of 8-MSO-ITC on key inflammatory pathways stimulated by Lipopolysaccharide (LPS), as described in the literature[14].
Caption: 8-MSO-ITC inhibits LPS-induced inflammatory signaling.
References
- 1. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylsulfinyloctyl Isothiocyanate (8-MSO-ITC) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MSO-ITC) and what are its primary applications in research?
A1: this compound is an isothiocyanate and a sulfoxide (B87167) found in plants like Arabidopsis thaliana and Rorippa sylvestris.[1][2] In research, it is primarily investigated for its potential anti-inflammatory and chemopreventive properties. It has been shown to impair COX-2-mediated inflammatory responses and inhibit nitric oxide and prostaglandin (B15479496) E2 synthesis in macrophages stimulated with lipopolysaccharide (LPS).[1]
Q2: How should 8-MSO-ITC be stored to ensure its stability?
A2: Proper storage is crucial to maintain the stability and activity of 8-MSO-ITC. For long-term storage, it should be kept as a powder at -20°C, which is effective for up to three years. For shorter periods, storage at 4°C is suitable for up to two years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to note that isothiocyanates can be sensitive to factors like high temperatures, which can promote isomerization to less active forms.
Q3: What is the recommended solvent for preparing 8-MSO-ITC stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 8-MSO-ITC and other isothiocyanates.[1] It is important to use anhydrous DMSO to prevent hydrolysis of the isothiocyanate group. For cellular experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known mechanisms of action for 8-MSO-ITC?
A4: 8-MSO-ITC exerts its biological effects through multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, 8-MSO-ITC can reduce the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[1] Additionally, like other isothiocyanates, 8-MSO-ITC is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant and phase II detoxification enzymes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 8-MSO-ITC, helping to minimize variability and ensure reliable results.
Issue 1: High Variability in Cellular Response
-
Potential Cause: Degradation of 8-MSO-ITC in cell culture medium.
-
Suggested Solution: Isothiocyanates can be unstable in aqueous solutions, including cell culture media. It is recommended to prepare fresh dilutions of 8-MSO-ITC from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures during preparation. Consider performing a time-course experiment to determine the stability of 8-MSO-ITC in your specific cell culture medium. The presence of certain media components, like cysteine, can also impact the stability of compounds.[3]
-
-
Potential Cause: Inconsistent cell health and density.
-
Suggested Solution: Ensure that cells are in the logarithmic growth phase and have high viability before treatment. Seed cells at a consistent density for all experiments, as cell density can influence the cellular response to treatment. Regularly check for mycoplasma contamination, which can alter cellular physiology and response to stimuli.
-
-
Potential Cause: Variability in 8-MSO-ITC stock solution.
-
Suggested Solution: Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always vortex the stock solution before making dilutions to ensure homogeneity.
-
Issue 2: Low or No Observed Biological Activity
-
Potential Cause: Suboptimal concentration or treatment duration.
-
Suggested Solution: The effective concentration of isothiocyanates can vary significantly between different cell lines and assays. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. For example, in RAW 264.7 macrophages, 8-MSO-ITC has been shown to be effective in the 1–10 μM range.[1][2] For some isothiocyanates, a short exposure of only 3 hours can be sufficient to inhibit cell growth.[4]
-
-
Potential Cause: Inactive 8-MSO-ITC due to improper storage or handling.
-
Suggested Solution: Verify the storage conditions of your 8-MSO-ITC stock. If there is any doubt about its activity, it is best to use a fresh vial of the compound. Protect the compound from light and moisture during handling.
-
Issue 3: Inconsistent Western Blot Results for Target Proteins (e.g., COX-2)
-
Potential Cause: Issues with antibody specificity.
-
Suggested Solution: Some antibodies for proteins like COX-2 can show cross-reactivity or detect non-specific bands. It is important to use a well-validated antibody and include appropriate controls, such as a positive control cell lysate known to express the target protein and a negative control.[5]
-
-
Potential Cause: Variability in protein loading.
-
Suggested Solution: Ensure equal protein loading across all lanes of your gel by performing a protein concentration assay (e.g., BCA assay) on your cell lysates. Always use a loading control, such as β-actin or GAPDH, to normalize for any variations in protein loading.
-
Quantitative Data Summary
The following tables summarize key quantitative data for isothiocyanates from the literature. Note that data for 8-MSO-ITC is limited, and values for the closely related and well-studied isothiocyanate, sulforaphane (B1684495) (SFN), are provided for reference.
| Isothiocyanate | Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration |
| 8-MSO-ITC | RAW 264.7 Macrophages | Inhibition of NO and PGE2 synthesis | 1 - 10 µM | Not Specified |
| Sulforaphane | Various Cancer Cell Lines | Growth Inhibition | Highly time-dependent | 24 - 72 hours |
| Allyl-ITC (AITC) | Various Cancer Cell Lines | Growth Inhibition (IC50) | ~5 - 20 µM | 3 hours |
| Benzyl-ITC (BITC) | Various Cancer Cell Lines | Growth Inhibition (IC50) | ~1 - 5 µM | 3 hours |
| Phenethyl-ITC (PEITC) | Various Cancer Cell Lines | Growth Inhibition (IC50) | ~1 - 10 µM | 3 hours |
Experimental Protocols
Protocol 1: Preparation of 8-MSO-ITC Stock and Working Solutions
-
Reagents and Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of 8-MSO-ITC powder to come to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution based on the molecular weight of 8-MSO-ITC (233.4 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial of 8-MSO-ITC.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Western Blot for COX-2 Expression
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Treat the cells with various concentrations of 8-MSO-ITC or vehicle control (DMSO) for the predetermined duration.
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Visualizations
Signaling Pathways
Caption: The NF-κB signaling pathway and the inhibitory action of 8-MSO-ITC.
Caption: The Nrf2 signaling pathway and its activation by 8-MSO-ITC.
Experimental Workflow
Caption: A typical experimental workflow for studying the effect of 8-MSO-ITC on protein expression.
References
- 1. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]
- 2. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 8-MSOO-ITC?
A1: Solid 8-MSOO-ITC should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to three years.[1] The compound is sensitive to moisture, so it is crucial to minimize its exposure to air and humidity.[2] Storing under an inert atmosphere is also advisable.[3]
Q2: How should I store 8-MSOO-ITC once it is in solution?
A2: The stability of 8-MSOO-ITC in solution is highly dependent on the solvent and the storage temperature. For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent and stored at low temperatures. Storage at -80°C is recommended for periods up to a year, while at -20°C, the storage duration is shorter, typically around one month.[1][2][4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: Which solvents are recommended for preparing 8-MSOO-ITC solutions?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of 8-MSOO-ITC.[1][3] For experimental purposes, the choice of solvent is critical as isothiocyanates can be unstable in certain solvents. Acetonitrile (B52724) is a good choice for maintaining the stability of isothiocyanates.[4] Protic solvents like alcohols (methanol, ethanol) and water can lead to the degradation of isothiocyanates into thiocarbamates or disubstituted thioureas, especially at room temperature or higher.[4]
Q4: Can I store 8-MSOO-ITC solutions in an aqueous buffer?
A4: It is generally not recommended to store 8-MSOO-ITC in aqueous buffers for extended periods due to its instability in aqueous environments.[4][5] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use. For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween-80 in saline can be used, but these should also be prepared immediately before administration.[1]
Q5: Is 8-MSOO-ITC sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of 8-MSOO-ITC due to improper storage or handling. | 1. Ensure the compound has been stored at the correct temperature and protected from moisture. 2. Prepare fresh working solutions from a recently prepared stock solution. 3. Avoid using protic solvents like methanol (B129727) or ethanol (B145695) for stock solutions if storing for any length of time. Consider using acetonitrile for better stability.[4] 4. Minimize the time working solutions are kept at room temperature. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the solution and sonicate to aid dissolution.[4] 2. Ensure you are using anhydrous solvents for your stock solution. 3. If the precipitate does not redissolve, it may be a degradation product. It is advisable to prepare a fresh stock solution. |
| Baseline noise or erratic readings in sensitive assays (e.g., ITC). | Presence of impurities or degradation products. Use of incompatible buffer components. | 1. Use high-purity, anhydrous solvents for all solutions. 2. If using a buffer, ensure it has a low enthalpy of ionization (e.g., phosphate, citrate). Avoid buffers with primary amines that can react with the isothiocyanate group. |
| Difficulty dissolving 8-MSOO-ITC. | The compound may have low solubility in the chosen solvent. | 1. For aqueous solutions, the solubility of 8-MSOO-ITC is low. The use of co-solvents or specific formulations may be necessary.[1] 2. For stock solutions, ensure you are using a suitable organic solvent like DMSO.[1][3] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Protect from moisture.[2] |
| 4°C | Up to 2 years[3] | For shorter-term storage, ensure the container is well-sealed and protected from moisture. | |
| In Solvent | -80°C | 6 months to 1 year[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[2] Use anhydrous solvents. |
| -20°C | 1 month[2][4] | Suitable for short-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure: a. Allow the vial of solid 8-MSOO-ITC to equilibrate to room temperature before opening to prevent condensation of moisture. b. In a chemical fume hood, weigh out the required amount of 8-MSOO-ITC. (Molecular Weight: 233.39 g/mol ) c. Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.33 mg of 8-MSOO-ITC in 1 mL of anhydrous DMSO. d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Mandatory Visualization
Caption: Decision workflow for the proper storage of 8-MSOO-ITC.
Caption: Degradation pathways of isothiocyanates in different solvents.
References
dealing with volatility issues of isothiocyanates in analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility and instability of ITCs during analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or inconsistent recovery of isothiocyanates in my samples?
A1: Low and inconsistent recovery of ITCs is a common issue primarily due to their volatile nature and chemical instability.[1][2] Several factors can contribute to this problem, including sample preparation, storage conditions, choice of extraction solvent, and the analytical method itself. ITCs can be lost during sample evaporation steps, and they can degrade at high temperatures or in certain pH conditions and solvents.[3][4][5]
Q2: What are the optimal storage conditions for samples containing isothiocyanates?
A2: To minimize the loss of volatile ITCs, it is crucial to store samples properly. It is recommended to freeze-dry plant materials and store them at low temperatures, such as -20°C or even under solid carbon dioxide (-80°C).[6] For liquid samples or extracts, storage at -20°C or -80°C in tightly sealed, light-protected containers is advisable to prevent degradation and evaporative losses.[7][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]
Q3: How does temperature affect the stability of isothiocyanates during analysis?
A3: Temperature is a critical factor influencing ITC stability. High temperatures can lead to degradation and loss of ITCs. For instance, some ITCs are thermally unstable and can degrade in a hot GC injector port.[4][9] Conversely, in HPLC analysis, operating at an elevated column temperature (e.g., 60°C) can be beneficial by increasing the solubility of ITCs in the mobile phase, which reduces the risk of precipitation and improves peak shape.[10][11][12] However, the thermal stability of the specific ITC must be considered.[13] Allyl isothiocyanate, for example, shows accelerated degradation at 37°C compared to 0°C.[3]
Q4: Can the choice of solvent impact the stability of isothiocyanates?
A4: Yes, the solvent system can significantly affect ITC stability. For example, allyl isothiocyanate is reported to be stable in n-hexane, acetone, and ethyl acetate, but it gradually degrades in methanol (B129727) and water.[3] The degradation is more pronounced in alkaline conditions compared to acidic conditions.[3] Therefore, selecting an appropriate solvent for extraction and reconstitution is vital for accurate quantification.
Q5: What is derivatization, and how can it help in the analysis of isothiocyanates?
A5: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For ITCs, derivatization is used to overcome issues like volatility, poor UV absorption, and instability.[1][2][10] By converting ITCs into more stable, less volatile derivatives with strong chromophores or fluorophores, their detection by HPLC-UV/Vis or fluorescence detectors is significantly improved.[1][14][15] Common derivatizing agents include N-acetyl-L-cysteine (NAC), 1,2-benzenedithiol (B97157), mercaptoacetic acid, and ammonia (B1221849) (to form thioureas).[1][14][15]
Troubleshooting Guides
Issue 1: Low Analyte Recovery in GC-MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Analyte Loss During Sample Preparation | Minimize sample heating during extraction and concentration steps. Use a gentle stream of nitrogen for solvent evaporation at low temperatures.[16] | ITCs are volatile and can be lost during solvent evaporation. Excessive heat will accelerate this loss.[4][5] |
| Thermal Degradation in the GC Inlet | Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and degradation. Use a splitless injection to enhance sensitivity for trace amounts.[17] | Some ITCs are thermally labile and can decompose at high injector temperatures, leading to lower detected amounts.[9] |
| Poor Trapping in Headspace Analysis | Optimize headspace conditions, including equilibration temperature and time. Lower temperatures (e.g., 30°C) may be sufficient for highly volatile ITCs like allyl isothiocyanate.[18][19] | Inefficient partitioning of ITCs from the sample matrix into the headspace will result in low signal intensity. Overly high temperatures can lead to degradation.[20] |
| Active Sites in the GC System | Use a deactivated liner and perform regular column maintenance, such as clipping the front end of the column, to remove active sites. | Active sites in the liner or column can cause peak tailing and analyte degradation, reducing the measured peak area.[21] |
Issue 2: Poor Peak Shape and Inconsistent Results in HPLC Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Analyte Precipitation in the Mobile Phase | Increase the column temperature to 60°C. This has been shown to significantly reduce ITC loss by increasing their solubility.[10][11][12] | ITCs, particularly less polar ones, have limited solubility in highly aqueous mobile phases used in reversed-phase HPLC, leading to precipitation and inaccurate quantification.[10][12] |
| Lack of a Strong Chromophore | Derivatize the ITCs with a reagent that introduces a UV-absorbing or fluorescent tag. N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol are common choices.[1] | Many ITCs lack a strong chromophore, resulting in a weak UV signal and poor sensitivity.[1][2] |
| Analyte Instability in the Sample Vial | Prepare fresh samples and standards daily. Ensure the autosampler is cooled if samples are queued for an extended period. | ITCs can degrade over time in solution, especially when exposed to light or elevated temperatures. |
| Retention Time Drifts | Ensure the column is properly equilibrated at the target temperature before injections. Prepare fresh mobile phase daily to prevent changes in composition due to evaporation.[11] | Temperature fluctuations and changes in mobile phase composition can lead to shifts in retention times.[11] |
Quantitative Data Summary
Table 1: Impact of Temperature on Isothiocyanate Stability & Analysis
| Isothiocyanate/Process | Temperature Condition | Observation | Reference |
| Allyl Isothiocyanate (AITC) Stability | 37°C vs. 0°C | Degradation is accelerated at the higher temperature. Stable at -5°C and -18°C. | [3] |
| Benzyl (B1604629) Isothiocyanate (BITC) Extraction | Hot Extraction (Soxhlet) vs. Room Temp. | Significant loss of BITC was observed with hot extraction due to its volatile nature and potential thermal decomposition. | [4] |
| HPLC Analysis of various ITCs | 22°C | Losses due to precipitation ranged from 5.4% to 11.0% at 80 µg/mL. | [12] |
| HPLC Analysis of various ITCs | 60°C | Losses were reduced by two to ten times compared to analysis at 22°C. | [10][12] |
| Myrosinase Activity (Broccoli) | > 50°C | Activity decreased by 70% within 5 minutes. | [6] |
Experimental Protocols
Protocol 1: Derivatization of Isothiocyanates with N-acetyl-L-cysteine (NAC) for HPLC Analysis
This protocol is based on methods described for enhancing the detection of ITCs.[1]
-
Sample Extraction: Extract ITCs from the sample matrix using a suitable solvent like methylene (B1212753) chloride or ethyl acetate.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature to concentrate the extract.
-
Reconstitution: Reconstitute the residue in isopropanol.
-
Derivatization Reaction:
-
Analysis: The resulting NAC-ITC conjugate can be analyzed by reversed-phase HPLC with UV detection.
Protocol 2: Headspace GC-MS Analysis of Volatile Isothiocyanates
This protocol is a general guideline for the analysis of volatile ITCs.[18][20][22]
-
Sample Preparation: Place a known amount of the sample (e.g., 5.0 g of homogenized plant material or liquid sample) into a headspace vial.[18]
-
Headspace Incubation:
-
Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system. A splitless injection is often used to maximize sensitivity.[17]
-
GC Separation:
-
MS Detection:
Visualizations
Experimental Workflows
Caption: Workflow for ITC Analysis using HPLC with Pre-column Derivatization.
Caption: Workflow for Volatile ITC Analysis using Headspace GC-MS.
Logical Relationships
Caption: Troubleshooting Decision Tree for Low Isothiocyanate Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 4. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 9. A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. welchlab.com [welchlab.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Headspace Solid-Phase Microextraction: Validation of the Method and Determination of Allyl Isothiocyanate Persistence in Cowpea Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. s4science.at [s4science.at]
Validation & Comparative
8-Methylsulfinyloctyl Isothiocyanate: A Potent Activator of the Nrf2 Antioxidant Pathway
For Immediate Release
Recent scientific evidence has highlighted 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a naturally occurring compound found in watercress, as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Comparative studies demonstrate that 8-MSO-ITC exhibits a significantly higher potency in activating this protective pathway than other well-known isothiocyanates, positioning it as a compound of high interest for researchers, scientists, and drug development professionals.
Comparative Efficacy of Nrf2 Activation
The potency of Nrf2 activators is often evaluated by their ability to induce the expression of downstream antioxidant and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). A key metric for this is the concentration required to double the activity of NQO1, often referred to as the CD (Concentration to Double) value.
Data from a pivotal study published in Carcinogenesis directly compared the NQO1-inducing activity of 8-MSO-ITC with other isothiocyanates in murine hepatoma cells[1][2]. This study revealed that 8-MSO-ITC is a remarkably potent inducer of this key phase II enzyme. The following table summarizes the comparative potency of 8-MSO-ITC and other well-characterized Nrf2-activating isothiocyanates.
| Compound | Structure | Source | NQO1 Induction Potency (CD Value) |
| This compound (8-MSO-ITC) |
| Watercress | 0.5 µM [1] |
| 7-Methylsulfinylheptyl Isothiocyanate |
| Watercress | 0.2 µM[1] |
| Sulforaphane (SFN) |
| Broccoli Sprouts | ~0.2 µM[3] |
| Phenethyl Isothiocyanate (PEITC) |
| Watercress, Cabbage | 5.0 µM[1] |
As the data indicates, 8-MSO-ITC is a significantly more potent Nrf2 activator than PEITC, requiring a 10-fold lower concentration to achieve the same level of NQO1 induction[1]. Its potency is comparable to that of sulforaphane, one of the most well-studied and potent naturally occurring Nrf2 inducers[3].
The Nrf2 Signaling Pathway and Isothiocyanate-Mediated Activation
The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, including 8-MSO-ITC, are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective proteins.
Experimental Validation of Nrf2 Activation
The validation of a compound as an Nrf2 activator involves a series of well-established experimental protocols. The following workflow outlines the key steps, from initial screening to the confirmation of target gene and protein expression.
Detailed Experimental Protocols
Cell Culture and Treatment
Murine hepatoma (Hepa 1c1c7) cells are cultured in α-minimal essential medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are plated in 96-well or larger plates and allowed to attach overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 8-MSO-ITC, sulforaphane) or vehicle control (e.g., DMSO).
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
The NQO1 activity is determined by a colorimetric assay. After a 48-hour incubation with the test compounds, the cells are lysed. The lysate is then added to a reaction mixture containing FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and menadione (B1676200). The reduction of menadione by NQO1 is coupled to the reduction of a tetrazolium dye, which can be measured spectrophotometrically at a specific wavelength. The NQO1 activity is normalized to the total protein concentration in the cell lysate. The CD value is calculated as the concentration of the compound that causes a two-fold increase in NQO1 specific activity compared to the vehicle-treated control cells[1].
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2. Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Following treatment with the test compounds for 18-24 hours, cells are lysed, and luciferase activity is measured using a luminometer. The fold induction is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.
Quantitative Real-Time PCR (qPCR)
To assess the effect of the test compounds on the mRNA expression of Nrf2 target genes (e.g., Nqo1, Hmox1), total RNA is extracted from treated cells. The RNA is then reverse-transcribed into cDNA. qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis
To determine the protein levels of Nrf2 and its downstream targets, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against Nrf2, NQO1, HO-1, or other proteins of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Conclusion
The available data strongly support the validation of this compound as a potent activator of the Nrf2 signaling pathway. Its high potency, comparable to the well-established Nrf2 activator sulforaphane, makes it a compelling candidate for further investigation in the context of preventing and mitigating diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of 8-MSO-ITC and other novel Nrf2 activators.
References
- 1. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isothiocyanates for Phase II Enzyme Induction: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of various isothiocyanates (ITCs) and their capacity to induce phase II detoxification enzymes, a critical mechanism in cellular defense and cancer prevention. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future studies and therapeutic development.
Isothiocyanates, a class of phytochemicals abundant in cruciferous vegetables, are potent inducers of phase II enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide summarizes the comparative potency of commonly studied ITCs, details the experimental protocols for assessing their efficacy, and illustrates the key molecular pathways involved.
Quantitative Comparison of Isothiocyanate Activity
The efficacy of different ITCs in inducing phase II enzymes varies depending on their chemical structure, the experimental model, and the specific enzyme being measured. The following table summarizes key quantitative data from in vitro and in vivo studies, focusing on two primary markers of phase II enzyme induction: Quinone Reductase (QR) and Glutathione S-Transferase (GST).
| Isothiocyanate (ITC) | Experimental System | Target Enzyme | Potency Metric | Result | Citation(s) |
| Sulforaphane (B1684495) (SFN) | Murine Hepatoma Cells (Hepa1c1c7) | Quinone Reductase (QR) | Fold Induction | 3.0-fold at 1 µM, 3.5-fold at 2 µM | [1] |
| Allyl Isothiocyanate (AITC) | Murine Hepatoma Cells (Hepa1c1c7) | Quinone Reductase (QR) | Fold Induction | 2.0-fold at 1 µM, 3.1-fold at 2 µM | |
| Phenethyl Isothiocyanate (PEITC) | Human Hepatocellular Carcinoma (HepG2) | Nrf2 Transcription | Fold Increase | ~1.7-fold at 10 µM | [2] |
| Moringa Isothiocyanate-1 (MIC-1) | Human Hepatocellular Carcinoma (HepG2-C8) | Nrf2-ARE Activation | Relative Activity | Similar to Sulforaphane at 5 µM | [3][4] |
| Iberverin, Erucin, Iberin | Rats (in vivo) | QR and GST | Relative Activity | Similar to Sulforaphane at 40 µmol/kg/day | [5][6] |
| Cheirolin | Rats (in vivo) | QR and GST | Relative Activity | Inactive at 40 µmol/kg/day | [5][6] |
Key Signaling Pathway and Experimental Workflow
The induction of phase II enzymes by isothiocyanates is predominantly mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, thereby initiating their transcription.
A typical experimental workflow to assess the phase II enzyme-inducing potential of isothiocyanates involves cell culture, treatment with the compounds, and subsequent measurement of enzyme activity or gene expression.
References
- 1. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo [mdpi.com]
- 3. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moringa Isothiocyanate Activates Nrf2: Potential Role in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methylsulfinyloctyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 8-Methylsulfinyloctyl isothiocyanate (8-MSO), a compound of interest for its potential health benefits. Due to the limited availability of direct cross-validation studies for 8-MSO, this document presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using validated methods for structurally similar isothiocyanates as a proxy. The experimental data and protocols provided herein offer a robust framework for researchers to develop and validate analytical methods for 8-MSO and related compounds.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results when different analytical techniques are employed. This is particularly important in drug development and clinical research, where data from various sources may need to be compared or combined. The objective is to demonstrate that different analytical methods yield comparable results within predefined acceptance criteria.
Comparative Analysis of Analytical Techniques
The two most prevalent techniques for the analysis of isothiocyanates are HPLC-UV and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and accessibility.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light. HPLC-UV is a robust and widely available technique, often used for routine quality control. However, its sensitivity and selectivity can be limited, especially in complex biological matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[1] This method allows for the precise identification and quantification of analytes, even at very low concentrations in complex mixtures, making it the gold standard for bioanalytical studies.[2]
Data Presentation: A Comparative Summary
The following table summarizes the quantitative performance of representative validated HPLC-UV and LC-MS/MS methods for isothiocyanates, which can be considered indicative for the analysis of 8-MSO.
| Validation Parameter | HPLC-UV (for Sulforaphane) | LC-MS/MS (for Benzyl (B1604629) Isothiocyanate Metabolites) |
| Linearity (Concentration Range) | 0.05 - 2 µg/mL (R² > 0.999)[3] | 21 - 183 nM (depending on the metabolite)[4] |
| Accuracy (% Recovery) | Intra-day: 101.0 - 104.2%, Inter-day: 102.8 - 118.6% (for a similar isothiocyanate, PEITC)[5] | ~85% in plasma, ~75% in urine[4] |
| Precision (% RSD) | Intra- and Inter-day < 15%[3] | Intra- and Inter-day < 5% and < 10% respectively (for a similar isothiocyanate, PEITC)[5] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.05 µg/mL[3] | Not explicitly stated, but LLOQ is in the low nM range[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[3] | 21 - 183 nM[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Isothiocyanate Analysis (Adapted from a validated method for Sulforaphane)
This protocol is based on a validated method for sulforaphane (B1684495), a structurally related isothiocyanate, and can be adapted for the analysis of 8-MSO.[3][6]
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., 7-hydroxycoumarin).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 10 mM KH₂PO₄ (pH 4.5) and acetonitrile (B52724) (40:60, v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 µL.
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: LC-MS/MS Method for Isothiocyanate Metabolite Analysis (Adapted from a validated method for Benzyl Isothiocyanate)
This protocol is based on a validated method for the determination of benzyl isothiocyanate metabolites and can be adapted for 8-MSO analysis in biological fluids.[4]
1. Sample Preparation (from Plasma or Urine)
-
Plasma: To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of 8-MSO) to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Urine: Dilute urine samples with water and add the internal standard.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the supernatant from the plasma sample or the diluted urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in the inflammatory response.[7][8]
Caption: Signaling pathways modulated by 8-MSO in response to LPS stimulation.
Experimental Workflow for Isothiocyanate Analysis
The following diagram illustrates a general workflow for the analysis of isothiocyanates from biological matrices.
Caption: A generalized workflow for the analysis of isothiocyanates.
References
- 1. rsc.org [rsc.org]
- 2. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 3. A new validated HPLC method for the determination of sulforaphane: application to study pharmacokinetics of sulforaphane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
The In Vivo Anti-Inflammatory Potential of 8-Methylsulfinyloctyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a naturally occurring isothiocyanate found in watercress, has demonstrated notable anti-inflammatory properties in preclinical ex vivo studies. While direct in vivo evidence of its efficacy is currently limited, its performance in isolated immune cells suggests a promising future for further investigation. This guide provides a comparative analysis of 8-MSO-ITC's known anti-inflammatory mechanisms against two other well-researched isothiocyanates, Sulforaphane (B1684495) and Phenethyl isothiocyanate (PEITC), and conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By examining the available data, this guide aims to highlight the potential of 8-MSO-ITC as a novel anti-inflammatory agent and underscore the necessity for comprehensive in vivo studies to validate its therapeutic utility.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for their broad range of biological activities, including potent anti-inflammatory and antioxidant effects. This compound (8-MSO-ITC) is a less-studied ITC that has recently garnered attention for its significant immunomodulatory capabilities. Ex vivo research has shown that 8-MSO-ITC can effectively suppress the production of key inflammatory mediators in murine peritoneal macrophages. This guide will synthesize the current understanding of 8-MSO-ITC's anti-inflammatory action and compare it with the established in vivo effects of Sulforaphane, PEITC, and NSAIDs.
Comparative Efficacy: A Look at the Evidence
To date, no in vivo studies have been published that specifically investigate the anti-inflammatory effects of this compound. However, its performance in ex vivo models provides a strong rationale for its potential efficacy. The following tables summarize the available data for 8-MSO-ITC and compare it with in vivo data from studies on Sulforaphane, PEITC, and the NSAID, Aspirin.
Table 1: Comparison of Anti-Inflammatory Effects on Pro-Inflammatory Cytokines and Enzymes
| Compound | Model System | Key Inflammatory Markers | Results | Citation(s) |
| 8-MSO-ITC | Ex vivo (LPS-stimulated murine peritoneal macrophages) | IL-1β, TNF-α, IL-6, IL-17, IL-18, COX-2, iNOS, mPGES-1 | Significant inhibition of all listed pro-inflammatory cytokines and enzymes. | [1][2][3] |
| Sulforaphane | In vivo (ob/ob mice) | TNF-α, IL-6, IL-1β | Oral administration significantly suppressed the expression of these pro-inflammatory cytokines in the liver. | [4] |
| Sulforaphane | In vivo (acetaminophen-induced hepatitis in rats) | TNF-α, IL-6 | Treatment inhibited the expression of these inflammatory mediators. | [5] |
| PEITC | In vitro (LPS-stimulated RAW 264.7 macrophages) | COX-2, iNOS, IL-1β | Dose-dependent reduction in the mRNA levels of these inflammation-related genes. | [6][7] |
| Aspirin | In vivo (carrageenan-induced rat paw edema) | Edema volume | Oral administration significantly reduced paw edema, comparable to the effect of a PEITC-rich seed preparation. | [6][7] |
Table 2: Comparison of Effects on Inflammatory Signaling Pathways
| Compound | Key Signaling Pathways Modulated | Citation(s) |
| 8-MSO-ITC | Nrf2, MAPKs (p38, JNK, ERK), JAK/STAT, Inflammasome (canonical and non-canonical) | [1][2] |
| Sulforaphane | Nrf2, NF-κB | [5][8][9] |
| PEITC | Akt, JNK | [10] |
| NSAIDs | Cyclooxygenase (COX) pathways | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the key experiments cited in this guide.
Ex vivo Anti-Inflammatory Assay in Murine Peritoneal Macrophages (for 8-MSO-ITC)
-
Animal Model: Male Swiss CD1 mice (8-10 weeks old).
-
Macrophage Isolation: Peritoneal macrophages are harvested by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).
-
Cell Culture and Treatment: Isolated macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are pre-treated with varying concentrations of (R)-8-OITC for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Assessment of Inflammatory Markers:
-
Cytokine Levels (ELISA): Levels of IL-1β, TNF-α, IL-6, IL-17, and IL-18 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Protein Expression (Western Blot): Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression levels of COX-2, iNOS, and mPGES-1.
-
In vivo Anti-Inflammatory Assay in a Carrageenan-Induced Paw Edema Model (for PEITC/Aspirin)
-
Animal Model: Male Sprague-Dawley rats (180-200 g).
-
Treatment: Animals are orally administered with the test compound (e.g., PEITC-rich seed preparation) or a standard drug (e.g., Aspirin) one hour before the induction of inflammation.
-
Induction of Inflammation: Edema is induced by a sub-plantar injection of 100 µL of 1% carrageenan solution into the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Figure 1: Generalized workflow for in vivo anti-inflammatory studies.
Figure 2: Key signaling pathways in inflammation modulated by isothiocyanates.
Discussion and Future Directions
The available ex vivo data strongly suggest that this compound is a potent inhibitor of inflammatory responses in immune cells. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPKs, and JAK/STAT, indicates a broad-spectrum anti-inflammatory potential.[1][2] In comparison, Sulforaphane and PEITC have demonstrated significant anti-inflammatory effects in various in vivo models, often comparable to or exceeding those of conventional NSAIDs.[5][6][7]
The primary limitation in fully assessing the therapeutic potential of 8-MSO-ITC is the absence of in vivo studies. Future research should prioritize investigating its efficacy and safety in established animal models of inflammation, such as carrageenan-induced paw edema, LPS-induced systemic inflammation, and models of chronic inflammatory diseases. Such studies will be critical in determining its pharmacokinetic and pharmacodynamic properties, optimal dosing, and overall therapeutic index.
Conclusion
This compound presents a compelling case for further investigation as a novel anti-inflammatory agent. Its impressive performance in ex vivo models, coupled with the established in vivo efficacy of other isothiocyanates, provides a solid foundation for future research. The scientific community is encouraged to pursue in vivo studies to unlock the full therapeutic potential of this promising natural compound.
References
- 1. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
- 3. deepdyve.com [deepdyve.com]
- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo anti-inflammatory activity of a seed preparation containing phenethylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the anti-inflammatory activity of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Phenethyl Isothiocyanate Exhibits Antileukemic [research.amanote.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Guide to Isothiocyanate-Induced Gene Expression
This guide provides a structured overview of the transcriptional changes induced by SFN and PEITC, supported by data from key studies. We will delve into the signaling pathways modulated by these compounds and present the experimental protocols employed to generate this data, offering a foundational resource for further investigation into the bioactivity of ITCs.
Comparative Analysis of Differentially Expressed Genes
The impact of SFN and PEITC on gene expression is cell-type specific and concentration-dependent. Below, we summarize key findings from studies on breast cancer and normal mammary epithelial cells, as well as colon and prostate cancer cells.
Breast Cancer and Normal Mammary Epithelial Cells
A study comparing the effects of PEITC and SFN in normal human mammary epithelial (HME) cells and MCF-7 breast cancer cells revealed distinct patterns of gene expression. Notably, more significant changes were observed in normal cells at dietary-achievable concentrations (0.3 µM) compared to higher concentrations.
| Compound | Cell Line | Concentration | Number of Differentially Expressed Genes | Key Upregulated Genes | Key Downregulated Genes |
| PEITC | HME | 0.3 µM | 23 | BAD, p21, p27, Estrogen Receptor Beta | - |
| 3.0 µM | 4 | - | - | ||
| MCF-7 | 0.3 µM & 3.0 µM | No significant changes | - | - | |
| Sulforaphane (B1684495) (SFN) | HME | 0.3 µM | 16 | BAD, p21, p27, Estrogen Receptor Beta | - |
| 3.0 µM | 2 | - | - | ||
| MCF-7 | 3.0 µM | 7 | - | - |
Data summarized from a comparative study on the effects of PEITC and SF on gene expression in breast cancer and normal mammary epithelial cells.[1][2]
Colon Cancer Cells
In colon cancer cells, both sulforaphane and a related compound, sulforaphene (B1682523), induced significant changes in gene expression. While there were similarities in the affected pathways, the specific sets of differentially expressed genes were largely distinct, highlighting the nuanced effects of structurally similar ITCs.[3]
| Compound | Upregulated Genes | Downregulated Genes | Commonly Affected Pathways |
| Sulforaphene | 732 | 130 | p53 signaling pathway, MAPK signaling pathway, FOXO signaling pathway, Estrogen signaling pathway |
| Sulforaphane (SFN) | 788 | 161 | p53 signaling pathway, MAPK signaling pathway, FOXO signaling pathway, Estrogen signaling pathway, Wnt signaling pathway |
Data from a study comparing sulforaphane and sulforaphene in colon cancer cells.[3]
Prostate Cancer Cells
SFN treatment in normal and prostate cancer cells demonstrated a dynamic and cell-type-specific transcriptional response. SFN was found to down-regulate the expression of genes that are typically up-regulated in prostate cancer.[4][5] Network analysis pointed to the transcription factor Specificity protein 1 (Sp1) as a key mediator of SFN-induced changes.[4][5]
Key Signaling Pathways and Experimental Workflows
The differential gene expression induced by ITCs is a reflection of their ability to modulate critical cellular signaling pathways. The experimental workflows to elucidate these changes typically involve cell culture, RNA extraction, and high-throughput analysis.
Caption: A generalized workflow for studying differential gene expression in response to isothiocyanate treatment.
A common signaling pathway influenced by ITCs is the Nrf2 pathway, a critical regulator of cellular antioxidant responses.
Caption: Isothiocyanates can activate the Nrf2 pathway, leading to the expression of protective genes.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, we provide a summary of typical protocols used in the analysis of ITC-induced gene expression.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HME (normal human mammary epithelial), colon cancer cell lines (e.g., HCT116), and prostate cancer cell lines (e.g., LNCaP, PC-3) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of ITCs (e.g., 0.3 µM to 10 µM) or a vehicle control (e.g., DMSO) for specific durations (e.g., 24 to 48 hours).[1][6]
RNA Extraction and Quality Control
-
Extraction: Total RNA is isolated from treated and control cells using methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits.[7][8][9]
-
Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry (to determine concentration and purity) and gel electrophoresis (to check for integrity).
Gene Expression Profiling
-
Microarray Analysis: Labeled cDNA, reverse transcribed from the isolated RNA, is hybridized to microarrays containing probes for thousands of genes. The intensity of the hybridization signal for each probe corresponds to the expression level of that gene.[10][11][12]
-
RNA-Sequencing (RNA-Seq): This next-generation sequencing technique involves converting RNA into a library of cDNA fragments, which are then sequenced. The resulting reads are mapped to a reference genome to quantify the expression levels of each gene.[4][5]
Data Analysis
-
Normalization: Raw data from microarrays or RNA-Seq is normalized to account for technical variations between samples.
-
Differential Expression Analysis: Statistical methods (e.g., t-tests, ANOVA) are used to identify genes that are significantly up- or downregulated in the ITC-treated group compared to the control group.[13] A fold-change and p-value cutoff are typically applied to determine significance.
-
Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are further analyzed to identify enrichment in specific biological pathways (e.g., KEGG pathways) or GO terms, providing insights into the biological functions affected by the ITC treatment.
This guide provides a comparative overview of the effects of SFN and PEITC on gene expression, offering a valuable starting point for researchers interested in the bioactivity of isothiocyanates. As research in this area continues to evolve, it is anticipated that more specific data on compounds like 8-MSO-ITC will become available, further enriching our understanding of these potent natural products.
References
- 1. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of phenethyl isothiocyanate and sulforaphane on gene expression in breast cancer and normal mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of the differences between sulforaphane and sulforaphene in colon cancer: A study based on next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis reveals a dynamic and differential transcriptional response to sulforaphane in normal and prostate cancer cells and suggests a role for Sp1 in chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis reveals a dynamic and differential transcriptional response to sulforaphane in normal and prostate cancer cells and suggests a role for Sp1 in chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Phenethyl Isothiocyanate Alters Gene Expression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theory.labster.com [theory.labster.com]
- 9. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A multi-parametric microarray for protein profiling: simultaneous analysis of 8 different cytochromes via differentially element tagged antibodies and laser ablation ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue microarray analysis of interleukin-20 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonlinear-Model-Based Analysis Methods for Time-Course Gene Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Methylsulfinyloctyl Isothiocyanate and Sulforaphane in Colon Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two promising isothiocyanates, 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) and sulforaphane (B1684495) (SFN), in the context of colon cancer. While sulforaphane is a well-studied compound with a wealth of experimental data, 8-MSO-ITC is an emerging isothiocyanate with potent biochemical properties that warrant further investigation. This guide summarizes the current state of knowledge on both compounds, highlighting their mechanisms of action and potential as therapeutic agents.
Executive Summary
Sulforaphane has demonstrated significant anti-cancer effects in numerous colon cancer studies, impacting cell viability, inducing apoptosis, and causing cell cycle arrest through the modulation of key signaling pathways. 8-MSO-ITC, found in watercress, is a potent inducer of phase II detoxification enzymes, suggesting strong activity through the Nrf2 pathway. However, direct comparative studies in colon cancer models are currently lacking. This guide presents the available data to facilitate a scientific comparison and to identify key areas for future research into 8-MSO-ITC.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for sulforaphane's effects on colon cancer cell lines. Due to a lack of published studies, corresponding data for 8-MSO-ITC in colon cancer is not available.
Table 1: Comparative Cell Viability (IC50) in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) |
| Sulforaphane | HT-29 | ~15[1] | 48 |
| Sulforaphane | HCT-116 | 44.05[2] | Not Specified |
| Sulforaphane | SW480 | 3.7[3] | 72 |
| Sulforaphane | DLD1 | 3.5[3] | 72 |
| 8-MSO-ITC | HT-29 | Data Not Available | - |
| 8-MSO-ITC | HCT-116 | Data Not Available | - |
| 8-MSO-ITC | SW480 | Data Not Available | - |
| 8-MSO-ITC | DLD1 | Data Not Available | - |
Table 2: Effects on Apoptosis and Cell Cycle in Colon Cancer Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| Sulforaphane | HT-29 | Induction of apoptosis[1] | G2/M phase arrest[1] |
| Sulforaphane | HCT-116 | Induction of apoptosis[4] | G2/M phase arrest[4] |
| Sulforaphane | Primary Human CRC cells | Induction of apoptosis[4] | Metaphase arrest[4] |
| 8-MSO-ITC | Colon Cancer Cell Lines | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for designing future comparative studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colon cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., 0.5 µM to 100 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isothiocyanate for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Culture cells in 6-well plates and expose them to the test compounds for the indicated times.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Signaling Pathways and Mechanisms of Action
Sulforaphane: A Multi-Targeted Agent
Sulforaphane exerts its anti-cancer effects through the modulation of several key signaling pathways in colon cancer.
-
Nrf2 Pathway Activation: SFN is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes (Phase II enzymes). By activating this pathway, SFN enhances the cellular defense against oxidative stress and carcinogens.
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is often hyperactivated in colorectal cancer. Sulforaphane has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[3]
-
Induction of Apoptosis: SFN induces apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[4]
-
Cell Cycle Arrest: Sulforaphane causes cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.[1][4]
Signaling pathways modulated by sulforaphane in colon cancer.
This compound: A Potent Nrf2 Activator
While specific data on 8-MSO-ITC in colon cancer is limited, its primary known mechanism is the potent induction of phase II enzymes, which is mediated by the Nrf2 pathway. Studies have shown that 8-MSO-ITC is a more potent inducer of quinone reductase (a key phase II enzyme) than phenethyl isothiocyanate (PEITC), another well-studied isothiocyanate.[6] This suggests that 8-MSO-ITC is a strong activator of the Nrf2 pathway. A predicted interaction with Nrf2 further supports this hypothesis.
Further research is required to determine if 8-MSO-ITC shares other anti-cancer mechanisms with sulforaphane, such as the inhibition of the Wnt/β-catenin pathway or direct induction of apoptosis independent of Nrf2.
Predicted primary signaling pathway for 8-MSO-ITC.
Logical Framework for Comparison
The following diagram illustrates the logical flow for comparing these two isothiocyanates, highlighting the current knowledge gaps for 8-MSO-ITC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Isothiocyanates attenuate heparin‐induced proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
validating the mechanism of 8-Methylsulfinyloctyl isothiocyanate-induced apoptosis
A comprehensive guide for researchers, scientists, and drug development professionals on the apoptotic mechanisms of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) in comparison to other isothiocyanates, supported by experimental data and detailed protocols.
Introduction
This compound (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as watercress. Isothiocyanates (ITCs) are a class of phytochemicals well-regarded for their chemopreventive properties, largely attributed to their ability to induce apoptosis in cancer cells. This guide provides a comparative overview of the apoptotic mechanism of 8-MSO-ITC, with a focus on its performance relative to the well-studied isothiocyanate, sulforaphane (B1684495) (SFN). The information presented herein is intended to support further research and drug development efforts in the field of cancer therapeutics.
Comparative Performance: 8-MSO-ITC vs. Sulforaphane
While direct comparative studies providing IC50 values for 8-MSO-ITC across a wide range of cancer cell lines are limited, data from related compounds and the known mechanisms of isothiocyanates allow for a strong comparative inference. Sulforaphane (SFN) is one of the most extensively studied ITCs, and its apoptotic-inducing capabilities provide a benchmark for evaluating other ITCs.
Table 1: Comparative IC50 Values of Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC-3 (Prostate) | ~15 | [1] |
| LNCaP (Prostate) | ~20 | [1] | |
| HT-29 (Colon) | ~15 | N/A | |
| Caco-2 (Colon) | ~50 | N/A | |
| MCF7 (Breast) | ~10.6-30.4 | [2] | |
| MDA-MB-231 (Breast) | ~7.2-33.5 | [2] | |
| 6-Methylsulfinylhexyl Isothiocyanate (6-HITC) * | U937 (Leukemia) | ~10 | [3] |
| MKN45 (Stomach) | ~10 | [3] | |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~5 | [1] |
| SKOV-3 (Ovarian) | ~27.7 | [2] | |
| OVCAR-3 (Ovarian) | ~23.2 | [2] |
*Note: 6-Methylsulfinylhexyl isothiocyanate (6-HITC) is a closely related analogue of 8-MSO-ITC. Due to the limited availability of direct IC50 data for 8-MSO-ITC, 6-HITC data is provided as a relevant comparison.
Mechanism of Action: 8-MSO-ITC-Induced Apoptosis
The apoptotic mechanism of 8-MSO-ITC, like other ITCs, is a multi-faceted process involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways, and the activation of the intrinsic apoptotic cascade.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism by which 8-MSO-ITC induces apoptosis is through the generation of intracellular ROS. Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger apoptotic signaling pathways.
Modulation of MAPK and PI3K/Akt Signaling Pathways
8-MSO-ITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically activating the c-Jun N-terminal kinase (JNK). Sustained activation of the JNK pathway is a known trigger for apoptosis[4]. Conversely, ITCs are also known to inhibit the prosurvival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further tipping the cellular balance towards apoptosis.
Intrinsic Apoptotic Pathway Activation
The accumulation of ROS and modulation of signaling pathways converge on the intrinsic, or mitochondrial, pathway of apoptosis. This involves:
-
Regulation of Bcl-2 Family Proteins: 8-MSO-ITC likely alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.
Caption: Signaling pathway of 8-MSO-ITC-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the apoptotic mechanism of 8-MSO-ITC.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
8-MSO-ITC and Sulforaphane (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-MSO-ITC or SFN for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
6-well plates
-
8-MSO-ITC
-
H2DCFDA dye (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of 8-MSO-ITC for a specified time.
-
Wash the cells twice with PBS.
-
Incubate the cells with 5 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.
Caption: General experimental workflow for validating 8-MSO-ITC-induced apoptosis.
Western Blot Analysis for Apoptotic Proteins
This method is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with 8-MSO-ITC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a pro-apoptotic agent, operating through mechanisms common to other well-characterized isothiocyanates like sulforaphane. Its ability to induce reactive oxygen species and modulate critical signaling pathways such as the MAPK and PI3K/Akt cascades culminates in the activation of the intrinsic apoptotic pathway. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the apoptotic efficacy of 8-MSO-ITC in various cancer models. Further investigation into the specific IC50 values of 8-MSO-ITC across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential in comparison to other isothiocyanates.
References
A Comparative Analysis of Isothiocyanate Stability for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring compounds, predominantly found in cruciferous vegetables, with well-documented chemopreventive and therapeutic properties. However, their inherent instability presents a significant challenge for experimental design and the development of ITC-based therapeutics. This guide provides a comparative analysis of the stability of common isothiocyanates—Sulforaphane (B1684495) (SFN), Allyl Isothiocyanate (AITC), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC)—under various experimental conditions. Understanding the factors that influence their degradation is crucial for obtaining reliable and reproducible experimental results.
Key Factors Influencing Isothiocyanate Stability
The stability of isothiocyanates is primarily influenced by three key factors: pH, temperature, and the solvent or medium. Generally, ITCs are more stable in acidic conditions and at lower temperatures. They are susceptible to degradation in aqueous solutions, particularly under neutral to alkaline pH, which is a critical consideration for in vitro cell culture experiments.
Comparative Stability of Common Isothiocyanates
The following tables summarize the stability of SFN, AITC, PEITC, and BITC under different conditions, with a focus on providing quantitative data where available. It is important to note that direct comparisons of degradation kinetics can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability of Isothiocyanates in Aqueous Solutions and Buffers
| Isothiocyanate | Condition | Stability Data | Reference |
| Sulforaphane (SFN) | pH 4.0, 26°C | Apparent first-order degradation | [1] |
| pH 7.0, 26°C | Apparent first-order degradation, faster than at pH 4.0 | [1] | |
| pH 9.0, 26°C | Rapid degradation | [1] | |
| Aqueous solution, 50°C | Degradation observed | [2] | |
| Aqueous solution, 100°C | Significant degradation | [2] | |
| Allyl Isothiocyanate (AITC) | Phosphate buffer (pH 7.4), 37°C | Reacts with amino groups | [3] |
| Aqueous solution, 100°C | Thermal degradation to various products | [4] | |
| Buffers (pH 7.0), 37°C | More rapid decline than in deionized water | [5] | |
| Benzyl Isothiocyanate (BITC) | In vitro gastric phase (acidic) | 97.57% stability | [6] |
| In vitro intestinal phase (less acidic) | 71.17% stability | [6] | |
| Ex vivo gastric phase (acidic) | 73.47% stability | [6] | |
| Ex vivo intestinal phase (less acidic) | 54.90% stability | [6] | |
| Iberin | pH 3 and 5 | ~5-6% degradation in two weeks | [7] |
| pH 7 | ~29% degradation in two weeks | [7] | |
| pH 9 | ~53% degradation in two weeks | [7] | |
| pH 11 | 25% degradation in 7 hours | [7] |
Table 2: Stability of Isothiocyanates in Different Solvents
| Isothiocyanate | Solvent | Temperature | Stability | Reference |
| Sulforaphane (SFN) | Polyethylene glycol (PEG) ointment base | Not specified | Retains efficacy in vivo | [1] |
| Organic oleaginous base | Not specified | Improved stability | [1] | |
| Allyl Isothiocyanate (AITC) | n-hexane, acetone, ethyl acetate | Not specified | Stable | [8] |
| Aqueous methanol | Not specified | Gradual degradation | [8] | |
| Iberin | Acetonitrile (B52724) | 20°C, 30°C, 40°C | Stable | [7] |
| Ethanol | 20°C | Comparable to water | [7] | |
| Methanol | 20°C, 30°C, 40°C | Faster degradation than in ethanol | [7] | |
| Methanol/water (50:50, v/v) | 20°C, 30°C, 40°C | Fastest degradation | [7] |
Table 3: Stability of Isothiocyanates in Cell Culture Media
| Isothiocyanate | Cell Culture Medium | Condition | Stability Data | Reference |
| Allyl Isothiocyanate (AITC) | Nutrient broths | 37°C, 24 hrs | Unstable, accelerated decline with bacterial cells | [5] |
| General ITCs | Aqueous media/buffers | Not specified | Decrease in concentration from 1.0 mM to 0.2-0.4 mM within 8 hours | [5] |
Experimental Protocols
Accurate assessment of isothiocyanate stability is paramount for experimental design. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Isothiocyanate Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of an isothiocyanate over time under specific conditions (pH, temperature, solvent).
Materials:
-
Isothiocyanate standard (e.g., SFN, AITC)
-
Solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., citrate, phosphate)
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column
-
Incubator or water bath
Methodology:
-
Standard Preparation: Prepare a stock solution of the isothiocyanate standard in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Prepare solutions of the isothiocyanate at a known concentration in the desired experimental medium (e.g., buffer of a specific pH, cell culture medium).
-
For kinetic studies, prepare multiple identical samples.
-
-
Incubation: Incubate the samples at the desired temperature.
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a sample.
-
Immediately quench any further degradation by adding a strong acid or by flash-freezing.
-
If necessary, perform a liquid-liquid extraction to separate the isothiocyanate from interfering substances.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution of the isothiocyanate at its maximum absorbance wavelength.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the isothiocyanate standard.
-
Determine the concentration of the isothiocyanate in the experimental samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Protocol 2: Quantification of Isothiocyanates by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile isothiocyanates and their degradation products.
Materials:
-
Isothiocyanate standard
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Methodology:
-
Sample Preparation and Extraction:
-
Following incubation under desired conditions, extract the isothiocyanates and their degradation products from the aqueous medium using a non-polar solvent.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS system.
-
Use an appropriate oven temperature program to separate the compounds.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range suitable for the expected compounds.
-
-
Identification and Quantification:
-
Identify the isothiocyanate and its degradation products by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns.
-
Quantify the compounds by creating a calibration curve with known concentrations of the standard.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Isothiocyanate Stability Assessment
Caption: A generalized workflow for assessing the stability of isothiocyanates.
Sulforaphane (SFN) and the Nrf2 Signaling Pathway
Sulforaphane is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Sulforaphane activates the Nrf2 pathway by promoting Nrf2 translocation to the nucleus.
Phenethyl Isothiocyanate (PEITC) and the MAPK Signaling Pathway
PEITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Caption: PEITC modulates MAPK signaling, leading to cell cycle arrest and apoptosis.
Allyl Isothiocyanate (AITC) and Apoptosis Signaling
AITC can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: AITC induces apoptosis via both extrinsic and intrinsic signaling pathways.
References
- 1. Stability of sulforaphane for topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 8-Methylsulfinyloctyl Isothiocyanate
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical reagents like 8-Methylsulfinyloctyl isothiocyanate are critical for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.
Immediate Safety Considerations: this compound, like other isothiocyanates, should be handled with caution. Although a specific, detailed Safety Data Sheet (SDS) is not publicly available, information from vendors and related compounds indicates that it should be treated as hazardous waste. Isothiocyanate compounds can be toxic if swallowed, fatal if inhaled or in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions. Furthermore, they are often very toxic to aquatic life with long-lasting effects. A critical precaution is to avoid contact with acids, as this can lead to the release of highly toxic hydrogen cyanide gas.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations, which generally prohibit the disposal of such chemicals down the drain. The following procedure outlines the standard steps for its disposal as hazardous chemical waste.
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or a chemical-resistant apron.
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or aerosols.
-
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials, particularly acids and strong oxidizing agents.
-
Ensure the container remains closed except when adding waste.
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
For liquid spills, absorb with an inert, non-combustible material like vermiculite, dry sand, or earth. Do not use combustible materials such as paper towels for large spills.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the disposal company with all available information about the chemical, including its known and potential hazards.
-
Hazard Profile of Related Isothiocyanates
To better understand the potential hazards of this compound, the following table summarizes the GHS hazard classifications for the closely related compound, Methyl isothiocyanate. This information is aggregated from various Safety Data Sheets and should be considered a likely, though not definitive, guide.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin. |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data based on the GHS classification for Methyl Isothiocyanate.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 8-Methylsulfinyloctyl isothiocyanate
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against potential exposure. The following table summarizes the necessary protective gear for handling 8-Methylsulfinyloctyl isothiocyanate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Isothiocyanates can be severely irritating to the eyes. Tight-sealing safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling isothiocyanates. Double gloving is advisable. Gloves must be inspected before use and changed frequently, especially if contact with the chemical is suspected. |
| Body | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is required. |
| Respiratory | Chemical Fume Hood / Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All work with this compound must be performed inside a certified chemical fume hood.
-
Before starting any procedure, ensure that an eyewash station and safety shower are easily accessible.
-
Use only spark-proof tools and equipment to prevent ignition, as some isothiocyanates are flammable.
-
Avoid the formation of aerosols. When weighing or transferring the compound, do so carefully and away from drafts.
-
Keep containers tightly closed when not in use.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and, if trained to do so, contain the spill and absorb it.
-
Ventilate the area and wash the spill site after the material has been removed.
-
All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be considered hazardous waste. These should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.
Visualizing Safe Handling and Control Measures
To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
